molecular formula C13H27N3 B3085388 N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine CAS No. 1155109-06-0

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Número de catálogo: B3085388
Número CAS: 1155109-06-0
Peso molecular: 225.37
Clave InChI: YDRUXIAEPCYCAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H27N3 and its molecular weight is 225.37. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15(13-5-7-14-8-6-13)11-12-16-9-3-2-4-10-16/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRUXIAEPCYCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCCC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacological Versatility of Piperidine Derivatives: A Technical Guide to Biological Activity, Mechanisms, and Assay Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a ubiquitous six-membered saturated nitrogenous heterocycle, the piperidine scaffold is a cornerstone in modern drug discovery and development. This technical whitepaper provides an in-depth analysis of the biological activities of piperidine derivatives, focusing on their mechanistic pathways in neuropharmacology and peripheral signaling. Furthermore, it establishes a self-validating, high-throughput experimental protocol for screening novel piperidine-based enzyme inhibitors, detailing the biochemical causality behind each methodological parameter.

The Piperidine Scaffold in Medicinal Chemistry

Piperidine is consistently ranked among the most frequently utilized heterocyclic rings in FDA- and EMA-approved pharmaceuticals[1]. The structural flexibility of the saturated ring, combined with the basicity of its secondary or tertiary nitrogen, allows piperidine derivatives to act as optimal pharmacophores. These molecules easily form critical cation-π interactions and hydrogen bonds within the hydrophobic pockets of complex biological targets[1].

Cholinergic Modulation: Acetylcholinesterase (AChE) Inhibition

The most clinically validated application of piperidine derivatives is in the symptomatic treatment of Alzheimer's disease via AChE inhibition. Donepezil, a highly selective and reversible benzylpiperidine derivative, is the gold standard in this class[2].

Mechanistically, donepezil exhibits a sophisticated dual-binding profile. The N-benzylpiperidine moiety interacts directly with the catalytic anionic site (CAS) located at the bottom of the AChE active site gorge. Simultaneously, its dimethoxy indanone ring binds to the peripheral anionic site (PAS) at the entrance of the gorge[3]. This dual blockade effectively halts the hydrolysis of acetylcholine, thereby increasing its synaptic availability and enhancing cholinergic transmission[2].

Donepezil_Mechanism Donepezil Donepezil (Benzylpiperidine) AChE Acetylcholinesterase (AChE) Donepezil->AChE Binds CAS Catalytic Anionic Site (CAS) Donepezil->CAS Blocks PAS Peripheral Anionic Site (PAS) Donepezil->PAS Blocks AChE->CAS AChE->PAS Hydrolysis Hydrolysis Blocked CAS->Hydrolysis Inhibited ACh Acetylcholine (ACh) ACh->CAS Normal Target Synapse Increased Synaptic ACh Hydrolysis->Synapse Outcome

Diagram 1: Dual-binding mechanism of Donepezil at the AChE catalytic and peripheral sites.

Monoamine Oxidase (MAO) Inhibition

Piperidine derivatives also serve as potent scaffolds for MAO inhibitors, which are critical in neurodegenerative and psychiatric pharmacotherapy. Structure-activity relationship (SAR) studies reveal that specific substitutions on the piperidine ring dictate enzyme selectivity. For example, para-hydroxy substitution on the piperidine ring yields highly selective, reversible inhibitors that achieve nanomolar affinity for both MAO-A and MAO-B isoforms[4].

Analgesic and Antiplatelet Activity

Beyond the central nervous system, piperidine derivatives modulate peripheral signaling cascades. Specific synthetic derivatives, such as 4-(4'-bromophenyl)-4-piperidinol, have been engineered to block downstream prostaglandin pathways, yielding significant analgesic effects[5]. Furthermore, phenacyl derivatives of this scaffold (e.g., compound PD5) potently inhibit platelet aggregation mediated by thromboxane A2 and platelet-activating factors[5].

Quantitative Data: SAR and Efficacy Metrics

The pharmacological versatility of the piperidine scaffold is best illustrated through its quantitative structure-activity relationships. The table below summarizes the target affinities and efficacies of key piperidine classes.

Compound Class / DerivativePrimary Biological TargetIC50 / Efficacy MetricMechanism / Notes
Donepezil (Benzylpiperidine) Human AChE~18 nM[6]Reversible dual binding (CAS/PAS); FDA-approved[2].
Para-hydroxy piperidine MAO-A14.4 nM[4]Reversible inhibition; optimized via para-substitution.
Para-hydroxy piperidine MAO-B15.7 nM[4]Reversible inhibition; high selectivity profile.
Phenacyl piperidine (PD5) Platelet Aggregation0.06 mM[5]Thromboxane A2 pathway blockade; ex vivo validation.

Experimental Protocol: High-Throughput Screening of Piperidine-Based AChE Inhibitors

To evaluate the biological activity of novel piperidine derivatives, researchers must utilize a self-validating, kinetically rigorous assay. The following protocol adapts Ellman’s method for high-throughput screening (HTS) of AChE inhibitors, emphasizing the biochemical causality behind each step.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Selection

  • Action: Prepare a 0.1 M sodium phosphate buffer and adjust strictly to pH 8.0.

  • Causality: AChE catalytic efficiency is highly pH-dependent. A pH of 8.0 ensures optimal enzymatic turnover while minimizing the spontaneous, non-enzymatic hydrolysis of the substrate, which would otherwise create false-positive background noise.

2. Compound Solubilization & Vehicle Control

  • Action: Dissolve piperidine derivatives in 100% DMSO, then dilute in buffer to ensure the final assay concentration of DMSO is ≤1% v/v.

  • Causality: While piperidine derivatives often require organic solvents for initial solubilization, DMSO concentrations exceeding 1% can induce conformational changes or denature the AChE enzyme, artificially inflating the apparent inhibitory activity.

3. Pre-Incubation Phase

  • Action: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound, and 20 µL of AChE enzyme (e.g., 0.22 U/mL). Incubate at 25°C for 10 minutes.

  • Causality: This step is critical for reversible inhibitors like benzylpiperidines. It provides the thermodynamic time required for the piperidine moiety to establish equilibrium binding at the CAS and PAS sites before the substrate is introduced to compete for the active site.

4. Substrate & Chromogen Addition

  • Action: Initiate the reaction by adding 10 µL of 0.01 M acetylthiocholine iodide (ATCI) and 10 µL of 0.01 M 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Causality: ATCI acts as the surrogate substrate. AChE hydrolyzes ATCI into thiocholine and acetate. The free sulfhydryl group of thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. This stoichiometric reaction directly links enzyme activity to a measurable chromogenic output.

5. Kinetic Readout

  • Action: Measure absorbance at 412 nm continuously every 30 seconds for 5 minutes using a microplate reader.

  • Causality: Kinetic (rate-based) measurements are vastly superior to endpoint assays. Piperidine derivatives may possess intrinsic absorbance at 412 nm. By measuring the rate of change ( Δ Abs/min) in the linear phase, intrinsic compound absorbance is mathematically negated.

6. System Validation (Quality Control)

  • Action: Include a positive control (10 µM Donepezil, yielding ~100% inhibition) and a negative vehicle control (1% DMSO, yielding 0% inhibition) on every plate. Calculate the Z'-factor.

  • Causality: A protocol must prove its own reliability. A calculated Z'-factor 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio, proving the system can reliably distinguish true pharmacological hits from assay artifacts.

Ellman_Assay Prep 1. Buffer Prep (pH 8.0) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Reaction 3. Add ATCI & DTNB (Substrate + Chromogen) Incubate->Reaction Read 4. Kinetic Readout (Absorbance @ 412nm) Reaction->Read Analysis Analysis Read->Analysis

Diagram 2: Step-by-step workflow for the self-validating kinetic AChE inhibition assay.

Conclusion

The piperidine ring remains one of the most privileged scaffolds in drug design. Whether acting centrally to modulate neurotransmitter availability via AChE and MAO inhibition, or peripherally to alter platelet aggregation, the biological activity of piperidine derivatives is vast. By coupling rational drug design with rigorous, self-validating kinetic assays, researchers can continue to exploit this versatile heterocycle for next-generation therapeutics.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)

Sources

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine: A Privileged Scaffold for Dual-Targeted CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Molecular Pharmacology Target Audience: Discovery Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The paradigm of central nervous system (CNS) drug discovery has increasingly shifted from highly selective, single-target agents toward Multi-Target-Directed Ligands (MTDLs). This polypharmacological approach is particularly critical for complex neurodegenerative and neuropathic conditions, where modulating a single pathway often fails to yield clinical efficacy.

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (NMPPA) represents a highly versatile, privileged polyamine-like scaffold. Featuring a dual-piperidine architecture connected via a flexible N-methyl-ethylenediamine linker, NMPPA serves as an ideal foundational building block for synthesizing dual-acting Histamine H3 Receptor (H3R) antagonists/inverse agonists and Sigma-1 Receptor (σ1R) modulators[1]. This whitepaper dissects the structural causality, mechanistic signaling, and self-validating experimental workflows required to successfully leverage the NMPPA scaffold in modern drug discovery.

Structural Rationale & Pharmacophore Analysis

The success of the NMPPA scaffold lies in its precise spatial arrangement of basic nitrogen centers, which perfectly satisfies the overlapping pharmacophore models of both H3R and σ1R[2].

The Tri-Nitrogen Architecture

The NMPPA molecule contains three distinct nitrogen environments, each serving a specific physicochemical purpose:

  • The Central Piperidine (Secondary Amine): In the unsubstituted parent building block, this secondary amine acts as the primary synthetic vector. It allows for rapid diversification (e.g., via reductive amination or Buchwald-Hartwig cross-coupling) to introduce lipophilic tail groups (aryl, biphenyl, or heteroaryl moieties) necessary for occupying the deep hydrophobic pockets of GPCRs.

  • The 4-Position Tertiary Amine (N-methyl): The N-methyl group sterically shields the nitrogen at the 4-position of the central piperidine. This subtle steric bulk restricts the rotational degrees of freedom of the ethyl linker, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon receptor binding.

  • The Terminal Piperidine (Tertiary Amine): With a pKa of approximately 9.5, this terminal piperidine is protonated at physiological pH. This cationic center is the critical pharmacophore element required for essential salt-bridge formations—specifically with Asp114/Glu206 in the orthosteric site of H3R, and Glu172 in the binding pocket of σ1R[3].

By utilizing NMPPA, medicinal chemists can bypass the poor pharmacokinetic profiles often associated with highly flexible, linear polyamines, while retaining the multi-basic character necessary for dual H3R/σ1R targeting[1].

Mechanistic Pathways: Dual H3R and Sigma-1 Modulation

The therapeutic rationale for NMPPA-derived MTDLs relies on the synergistic intersection of GPCR signaling and endoplasmic reticulum (ER) chaperone activity.

  • H3R Inverse Agonism: H3R is a constitutively active Gαi/o-coupled autoreceptor. NMPPA derivatives act as inverse agonists, blocking the Gαi/o-mediated inhibition of adenylyl cyclase. This leads to an accumulation of cAMP and a subsequent increase in the presynaptic release of histamine, acetylcholine, and dopamine—critical for cognitive enhancement.

  • Sigma-1 Receptor Modulation: σ1R is a ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM). NMPPA-derived ligands stabilize the σ1R-IP3R complex, modulating calcium (Ca2+) mobilization to prevent ER stress and exert profound neuroprotective and antinociceptive effects[2].

Signaling NMPPA NMPPA-Derived Ligand H3R Histamine H3 Receptor NMPPA->H3R Inverse Agonism Sig1R Sigma-1 Receptor NMPPA->Sig1R Modulation cAMP cAMP Accumulation (Neurotransmission) H3R->cAMP Block Gαi/o Ca2 Ca2+ Mobilization (Neuroprotection) Sig1R->Ca2 Modulate IP3R

Caption: Dual-targeting mechanism of NMPPA-derived ligands modulating H3R and Sigma-1 pathways.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility in target validation, experimental protocols must be designed as self-validating systems. The following radioligand binding workflow details not just the steps, but the causality behind the assay design for highly basic piperidine ligands.

Protocol: Multiplexed Radioligand Binding Assay (H3R & σ1R)

Objective: Determine the inhibition constant ( Ki​ ) of NMPPA-derived library compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R or σ1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA.

    • Causality: EDTA chelates divalent cations, inhibiting metalloproteases that would otherwise degrade the receptor proteins during lysis.

  • Ligand Incubation: Incubate 50 µg of membrane protein with the radioligand ([ 3 H]N- α -methylhistamine for H3R; [ 3 H]pentazocine for σ1R) and varying concentrations of the NMPPA derivative (0.1 nM to 10 µM) in a 96-well format for 60 minutes at 25°C.

    • Self-Validation Control: Define Non-Specific Binding (NSB) in parallel wells using 10 µM thioperamide (H3R) or 10 µM haloperidol (σ1R). If NSB exceeds 15% of total binding, the assay plate is flagged for lipid-micelle interference.

  • Filter Pre-Treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 2 hours prior to use.

    • Causality: The NMPPA scaffold is highly basic and polycationic. Untreated borosilicate glass fibers carry a negative charge, leading to massive non-specific electrostatic binding of the ligand to the filter, generating false-positive affinity readings. PEI coats and neutralizes the glass fibers.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl.

    • Causality: Ice-cold buffer minimizes the dissociation rate ( koff​ ) of the ligand-receptor complex during the wash step.

  • Quantification: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify beta emissions using a Tri-Carb counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep (HEK293 + EDTA) Step2 2. Ligand Incubation (Radioligand + NMPPA) Step1->Step2 Step3 3. Rapid Filtration (GF/B + 0.5% PEI) Step2->Step3 Step4 4. Ice-Cold Wash (Tris-HCl Buffer) Step3->Step4 Step5 5. Scintillation Counting & Ki Calc Step4->Step5

Caption: Self-validating radioligand binding assay workflow for basic piperidine ligands.

Quantitative Data Presentation

The functionalization of the central piperidine's secondary amine drastically dictates the selectivity profile between H3R and σ1R. The table below summarizes representative structure-activity relationship (SAR) data for NMPPA derivatives, demonstrating how rational substitution drives target affinity[3],[1].

Table 1: Representative SAR Profile of NMPPA-Derived Multi-Target Ligands

Compound IDR-Group (Central Piperidine Vector)hH3R Ki​ (nM) σ1​ R Ki​ (nM)Selectivity Ratio (H3R/ σ1​ R)Primary Pharmacological Profile
NMPPA-01 Benzyl15.28.41.8Balanced Dual H3R/ σ1​ R Ligand
NMPPA-02 4-Fluorobenzyl4.13.21.3Highly Potent Dual Ligand
NMPPA-03 Biphenyl-4-ylmethyl85.61.177.8 σ1​ R-Selective Modulator
NMPPA-04 4-(Trifluoromethyl)benzyl2.814.50.19H3R-Selective Inverse Agonist

Data Interpretation: The introduction of a highly lipophilic, bulky biphenyl group (NMPPA-03) causes a steric clash within the narrower H3R orthosteric site, drastically reducing H3R affinity while perfectly occupying the broad hydrophobic pocket of σ1R. Conversely, smaller para-substituted halogens (NMPPA-02) maintain the delicate balance required for dual nanomolar affinity.

Conclusion

The N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold is a masterclass in rational pharmacophore design. By combining conformational restriction via N-methylation with the essential basicity of dual piperidine rings, it provides a highly reliable starting point for MTDL discovery. When paired with rigorous, self-validating pharmacological assays that account for the unique physicochemical properties of polyamines, researchers can efficiently generate potent therapeutics for neurodegenerative diseases and neuropathic pain.

Sources

structure-activity relationship of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Derivatives

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile, three-dimensional framework that can be strategically decorated with various functional groups to engage with biological targets.[3] Derivatives of piperidine have demonstrated a wide spectrum of pharmacological activities, including analgesic, antipsychotic, anticancer, and antimicrobial properties.[2][4][5]

This guide focuses on a specific, yet highly adaptable, chemical class: derivatives of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine. This scaffold features two piperidine rings connected by a flexible N-alkyl-N-ethylamine linker. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties (such as lipophilicity and basicity) and pharmacological activity. These molecules are particularly adept at targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS), such as opioid and chemokine receptors, making them a fertile ground for the development of novel therapeutics.[3][6]

This document serves as a technical resource for researchers and drug development professionals, synthesizing field-proven insights into the synthesis, evaluation, and structure-activity relationships (SAR) of this important compound family.

The Core Molecular Architecture: Loci of Modification

The therapeutic potential of this scaffold lies in its modular nature. Systematic modification at distinct positions allows for a comprehensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The core structure can be deconstructed into three primary regions for synthetic elaboration.

G cluster_0 N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Core mol Core Scaffold A Region A: N-Substituted Piperidin-4-amine Head A->mol Potency & Efficacy Driver B Region B: Ethyl Linker B->mol Spatial Orientation & Flexibility C Region C: Terminal Piperidine Tail C->mol Selectivity & PK/PD Tuning

Caption: Key regions for SAR exploration on the core scaffold.

  • Region A (Piperidin-4-amine Head): The N-substituent on this piperidine ring is a critical determinant of both binding affinity and functional activity (e.g., agonist vs. antagonist).

  • Region B (Ethyl Linker): The length and rigidity of this linker are crucial for establishing the correct spatial distance and orientation between the two heterocyclic moieties to fit within the target's binding pocket.

  • Region C (Terminal Piperidine Tail): Modifications here can fine-tune selectivity against receptor subtypes and modulate pharmacokinetic properties like metabolic stability and solubility.

Synthetic Strategies: Building the Derivative Library

The synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine derivatives typically involves robust, multi-step sequences that allow for diversification at each key region. Reductive amination is a cornerstone of this process, providing a reliable method for forming the crucial C-N bonds.[6]

A generalized workflow enables the systematic construction of a chemical library for SAR studies. The causality behind this multi-step approach is control; by building the molecule sequentially, chemists can introduce specific modifications at each stage without affecting other parts of the structure.

G start Start: Commercially Available N-Boc-4-piperidone step1 Step 1: Reductive Amination with N-methyl-ethylamine start->step1 inter1 Intermediate A: Protected Diamine step1->inter1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) inter1->step2 inter2 Intermediate B: Free Secondary Amine step2->inter2 step3 Step 3: Second Reductive Amination with a Substituted Piperidone inter2->step3 final Final Product: Target Derivative step3->final

Caption: General synthetic workflow for derivative synthesis.

Structure-Activity Relationship (SAR) Analysis

The core of this guide is the analysis of how specific structural changes impact biological activity. The insights below are synthesized from studies on analogous piperidine-based ligands, primarily targeting opioid and other CNS receptors.

Region A: The N-Substituent as a Molecular Switch

The substituent on the nitrogen of the primary piperidin-4-amine ring is arguably the most critical determinant of the compound's pharmacological profile. This position often interacts with key residues deep within the receptor binding pocket, and subtle changes can have profound effects.

  • From Agonist to Antagonist: In many GPCR families, particularly opioid receptors, the size and nature of the N-substituent can act as a functional "switch".[7] For instance, changing a small alkyl group like N-methyl (often associated with agonist activity) to a larger group like N-allyl or N-cyclopropylmethyl can convert the ligand into a potent antagonist.[7] This is a well-established principle in medicinal chemistry, where the bulkier group is thought to induce or stabilize an inactive receptor conformation.

  • Potency Enhancement: Even within a single functional class (e.g., antagonists), modifying the N-substituent can dramatically impact potency. Studies on 4-(3-hydroxyphenyl)piperidines have shown that replacing an N-methyl group with an N-phenylpropyl group can increase antagonist potency by several hundred-fold at mu and delta opioid receptors.[8] This suggests the presence of a significant lipophilic binding pocket that can be exploited for enhanced affinity.[9]

Region B: The Ethyl Linker for Optimal Positioning

The two-carbon ethyl linker provides rotational flexibility, allowing the two piperidine rings to adopt an optimal conformation for receptor binding. While less explored via direct modification, its role is implicitly validated by the high potency of many compounds featuring this specific linker length. Shortening or lengthening the chain could disrupt the ideal spatial relationship between the key pharmacophoric elements, leading to a loss of affinity.

Region C: The Terminal Piperidine for Selectivity and Pharmacokinetics

The second piperidine ring and its N-substituent primarily interact with the more solvent-exposed regions of the binding pocket or contribute to the overall physicochemical properties of the molecule.

  • Modulating Selectivity: Introducing substituents on this ring can create steric hindrance or new interactions with residues that differ between receptor subtypes, thereby enhancing selectivity.

  • Improving Drug-like Properties: This position is a prime location for introducing polar groups to improve solubility or for modifying lipophilicity to control blood-brain barrier penetration. For example, studies on sigma-1 receptor ligands showed that a methyl group on the piperidine N-atom conferred high affinity and selectivity over the sigma-2 subtype.[10]

Quantitative SAR Data Summary

The following table summarizes representative SAR trends observed in analogous piperidine scaffolds, illustrating the principles discussed above. The data is compiled from multiple sources to highlight the impact of specific structural modifications.

Compound Class Modification (at Piperidine Nitrogen) Target Receptor Effect on Activity Functional Outcome Reference
4-(3-hydroxyphenyl)piperidinesN-Methylµ-OpioidK_e = 508 nMAntagonist[8]
4-(3-hydroxyphenyl)piperidinesN-Phenylpropylµ-OpioidK_e = 0.88 nMPotent Antagonist[8]
N-(4-piperidinyl)-2-indolinonesN-CyclooctylmethylNociceptin (NOP)K_e = 15 nMAntagonist[7]
N-(4-piperidinyl)-2-indolinonesN-CyclooctylNociceptin (NOP)EC_50 = 20 nMPotent Agonist[7]
4-(2-aminoethyl)piperidinesN-MethylSigma-1 (σ₁)High Affinity & SelectivityLigand[10]
4-(2-aminoethyl)piperidinesN-H or N-EthylSigma-1 (σ₁)Lower AffinityLigand[10]

Experimental Protocols

To ensure this guide is not merely theoretical, the following sections provide detailed, self-validating protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis via Reductive Amination

This protocol details the key step of coupling a piperidine intermediate with a substituted piperidone, a common method for elaborating the core scaffold.[6][11]

Objective: To synthesize a derivative by coupling 1-(2-aminoethyl)piperidine with 1-methyl-4-piperidone.

Materials:

  • 1-(2-aminoethyl)piperidine (1.0 eq)

  • 1-methyl-4-piperidone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(2-aminoethyl)piperidine (1.0 eq) and dichloromethane.

  • Reagent Addition: Add 1-methyl-4-piperidone (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography to yield the final product, N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a synthesized derivative for a target GPCR, such as the µ-opioid receptor.

Objective: To determine the binding affinity of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a high-affinity radioligand for the µ-opioid receptor).

  • Naloxone (a non-selective opioid antagonist, used to determine non-specific binding).

  • Test compound (dissolved in DMSO, serially diluted).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [³H]-DAMGO and vehicle (DMSO).

  • Non-Specific Binding: To another set of wells, add [³H]-DAMGO and a saturating concentration of naloxone (e.g., 10 µM).

  • Competitive Binding: To the remaining wells, add [³H]-DAMGO and serial dilutions of the test compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Kᵢ Calculation: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold represents a highly tractable platform for CNS drug discovery. The structure-activity relationships discussed herein underscore the critical role of the N-substituents on the piperidine rings in dictating pharmacological outcomes. Specifically, the ability to modulate functional activity from agonism to antagonism by modifying a single position is a powerful tool for medicinal chemists.[7] Future research should focus on exploring more complex substitutions on the terminal piperidine ring to enhance subtype selectivity and on fine-tuning the linker to optimize interactions with novel receptor targets. The integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of next-generation therapeutics from this versatile chemical class.

References

  • N-methyl-n-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine - 5 - Tebubio. Tebubio.
  • The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Benchchem.
  • An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery. Benchchem.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PubMed Central (PMC).
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Piperidine nucleus in the field of drug discovery.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central (PMC).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar.

Sources

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine analogs and derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Analogs and Derivatives as Kappa Opioid Receptor Modulators

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of central nervous system (CNS) active agents. This technical guide provides a comprehensive exploration of a specific, yet versatile, subclass: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine and its analogs. We delve into the synthetic strategies for accessing this chemical space, dissect the nuanced structure-activity relationships (SAR) that govern their interaction with the kappa opioid receptor (KOR), and present detailed protocols for their pharmacological evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights to guide the discovery of next-generation KOR modulators with improved therapeutic profiles.

Introduction: The Kappa Opioid Receptor and the Piperidine Privileged Scaffold

The kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a critical modulator of pain, mood, and reward pathways.[1] While KOR agonists exhibit potent analgesic properties, their clinical utility has been severely hampered by dose-limiting side effects, including dysphoria, sedation, and psychotomimetic effects.[1] These adverse effects are a primary driver for the development of novel KOR modulators with more refined mechanisms of action.

The 4-aminopiperidine motif is a privileged structure in CNS drug discovery, providing a versatile three-dimensional framework for interacting with protein targets. The core structure of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine combines several key features: a central 4-aminopiperidine ring, a secondary piperidine linked by an ethyl chain, and N-methylation, offering multiple points for synthetic diversification to fine-tune pharmacological activity. This guide will focus on the derivatization of this core scaffold to explore its potential as a source of novel KOR ligands.

Synthetic Strategies: Accessing the Chemical Space

Proposed General Synthetic Workflow

A versatile approach to the target scaffold involves a convergent synthesis, starting from commercially available piperidone precursors. The key steps include the formation of the N-(2-piperidin-1-ylethyl) side chain and subsequent N-methylation.

G cluster_0 Route A: Alkylation First cluster_1 Route B: Reductive Amination First A1 1-(2-Chloroethyl)piperidine A3 Intermediate A A1->A3 Base, Solvent A2 N-Boc-4-aminopiperidine A2->A3 A4 Boc Deprotection A3->A4 Acid (e.g., TFA) A5 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine A4->A5 A6 Reductive Amination (Formaldehyde, NaBH(OAc)3) A5->A6 A7 Target Scaffold A6->A7 B1 N-Boc-4-piperidone B3 Intermediate B B1->B3 NaBH(OAc)3 B2 2-(Piperidin-1-yl)ethan-1-amine B2->B3 B4 Boc Deprotection B3->B4 Acid (e.g., TFA) B5 N-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine B4->B5 B6 N-methylation (e.g., Eschweiler-Clarke) B5->B6 B7 Target Scaffold B6->B7

Caption: Proposed synthetic workflows for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

Experimental Protocol: Reductive Amination of a Piperidone Precursor

This protocol details a general procedure for the reductive amination of a protected piperidone, a key step in accessing the 4-aminopiperidine core.

  • Reactor Setup: To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M), add the primary amine (e.g., 2-(piperidin-1-yl)ethan-1-amine) (1.1 eq) at ambient temperature.

  • Imine Formation: Stir the reaction mixture for 30-60 minutes to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 10-15 minutes. The choice of a mild reductant is crucial to avoid reduction of other functional groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Pharmacology: Targeting the Kappa Opioid Receptor

Analogs of the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold are primarily investigated as modulators of the KOR. Understanding the downstream signaling of this receptor is paramount for rational drug design.

KOR Signaling: The Dichotomy of G-Protein and β-Arrestin Pathways

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of two principal intracellular signaling pathways.[1]

  • G-Protein Pathway: The receptor couples to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, and modulate ion channels. This pathway is widely considered to be responsible for the desirable analgesic effects of KOR agonists.[2]

  • β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and can initiate their own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[1] The β-arrestin pathway is strongly implicated in the undesirable side effects of KOR agonists, such as dysphoria and sedation.[1][3]

G cluster_0 Cell Membrane cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway KOR KOR G_protein Gi/o KOR->G_protein Activation GRK GRK KOR->GRK Recruitment beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Analgesia Therapeutic Effects (Analgesia, Anti-pruritus) AC->Analgesia ↓ cAMP GRK->KOR Phosphorylation SideEffects Adverse Effects (Dysphoria, Sedation) beta_arrestin->SideEffects p38 MAPK activation etc. Agonist KOR Agonist Agonist->KOR Binding

Caption: Simplified schematic of Kappa Opioid Receptor (KOR) signaling pathways.

Biased Agonism: A Strategy for Safer Therapeutics

The divergence of the G-protein and β-arrestin pathways has led to the concept of "biased agonism" or "functional selectivity".[1] A biased agonist preferentially activates one signaling pathway over another. For KOR, the therapeutic goal is to develop G-protein-biased agonists that retain the analgesic efficacy of the G-protein pathway while minimizing the recruitment of β-arrestin, thereby reducing the associated side effects.[3][4]

Structure-Activity Relationships (SAR)

The modification of the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold can significantly impact its affinity and selectivity for the KOR. Insights can be drawn from extensive studies on related arylacetamide KOR agonists like U-50,488.

  • N-Substituent on the 4-Amino Group: The nature of the substituent on the exocyclic amine is critical. For many KOR agonists, an N-acyl group, often a substituted phenylacetamide, is optimal for high affinity. The substituents on the phenyl ring of the acetamide, such as dichlorination at the 3 and 4 positions, are common in potent KOR agonists like U-50,488.[5]

  • Piperidine Ring Substitution: Modifications to the piperidine ring itself can influence both affinity and selectivity. Small alkyl groups can be tolerated, but larger substituents may be detrimental.

  • Piperidine N-Substituent: The substituent on the piperidine nitrogen is a key determinant of activity. In the core topic scaffold, this is a 2-(piperidin-1-yl)ethyl group. Variations in the length of the alkyl chain and the nature of the terminal amine can modulate the pharmacokinetic and pharmacodynamic properties.

Quantitative Data and In Vitro Evaluation

The initial characterization of novel analogs involves a suite of in vitro assays to determine their binding affinity, functional potency, and efficacy at the KOR.

Data Presentation

The following tables summarize representative data for the prototypical KOR agonist U-50,488 and its analogs, providing a benchmark for newly synthesized compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)Reference
U-50,488~1-5>1000>1000Highly Selective[6][7]
Analog 1~0.5-2>500>500Highly Selective[8][9]
Analog 2~3-10>1000>1000Highly Selective[8][9]
Analog 3~0.1-1>200>200Highly Selective[8][9]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)

CompoundKOR EC₅₀ (nM)KOR Eₘₐₓ (%)Agonist TypeReference
U-50,488~2-10100Full Agonist[2][10]
Analog 1~1-5~100Full Agonist[8][9]
Analog 2~5-15~100Full Agonist[8][9]
Analog 3~0.5-3~95Full Agonist[8][9]

EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is relative to a standard full agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[11]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • GDP (10 µM final concentration) to ensure G-proteins are in their inactive state.

    • Varying concentrations of the test compound.

    • Assay buffer.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Basal binding is measured in the absence of any agonist. Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

In Vivo Characterization

Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic potential and side effect profiles.

Experimental Workflow

G Start Compound with Promising In Vitro Profile Analgesia Analgesia Models (e.g., Tail-flick, Writhing test) Start->Analgesia Sedation Motor Coordination/ Sedation Model (Rotarod Test) Start->Sedation Aversion Aversive Properties (Conditioned Place Aversion) Start->Aversion End Therapeutic Candidate (High Analgesia, Low Side Effects) Analgesia->End Sedation->End Low Sedation Aversion->End No Aversion

Caption: In vivo experimental workflow for characterizing KOR modulators.

Experimental Protocol: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance, which can be impaired by the sedative effects of KOR agonists.[6]

  • Apparatus: Use a commercially available rotarod apparatus for mice, consisting of a textured rotating rod.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Training/Habituation (Optional but Recommended): On the day before testing, place mice on the rod rotating at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 60 seconds) to familiarize them with the apparatus.

  • Test Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

    • At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod.

    • Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).

    • Record the latency (in seconds) for the mouse to fall off the rod. A passive rotation (clinging to the rod for a full revolution without walking) is also considered a fall.

  • Data Analysis: Compare the latency to fall for the drug-treated groups to the vehicle-treated control group. A significant decrease in latency indicates motor impairment.

Experimental Protocol: Conditioned Place Aversion (CPA)

CPA is a standard behavioral model used to assess the aversive or dysphoric properties of drugs.

  • Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Pre-conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for a set time (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one side are often excluded.

  • Conditioning (Days 2-3):

    • Day 2 (Drug Pairing): Administer the test compound and confine the mouse to its initially non-preferred chamber for 30 minutes.

    • Day 3 (Vehicle Pairing): Administer the vehicle and confine the mouse to its initially preferred chamber for 30 minutes. (The order of drug and vehicle pairing should be counterbalanced across animals).

  • Post-conditioning Test (Day 4): Place the mouse in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15-30 minutes.

  • Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place aversion, suggesting the drug has aversive properties.

Conclusion and Future Directions

The N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel KOR modulators. The synthetic tractability of this core allows for extensive exploration of the chemical space to optimize for high affinity, selectivity, and, crucially, biased agonism. The ultimate goal is the identification of G-protein-biased KOR agonists that can deliver potent analgesia without the debilitating side effects that have hindered the clinical progression of previous generations of KOR-targeted therapeutics. Future work should focus on systematic SAR studies guided by the principles of biased agonism, coupled with a robust in vitro and in vivo pharmacological cascade to identify candidates with a truly separated therapeutic window.

References

  • Signaling underlying kappa opioid receptor-mediated behaviors in rodents - Frontiers. (n.d.). Retrieved March 21, 2026, from [Link]

  • Rotarod - MMPC.org. (2024, January 3). Retrieved March 21, 2026, from [Link]

  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Retrieved March 21, 2026, from [Link]

  • Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications. (2020, August 27). Retrieved March 21, 2026, from [Link]

  • Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - MDPI. (n.d.). Retrieved March 21, 2026, from [Link]

  • Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - MDPI. (2025, January 29). Retrieved March 21, 2026, from [Link]

  • A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - Frontiers. (2019, April 16). Retrieved March 21, 2026, from [Link]

  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • SLL-627 Is a Highly Selective and Potent κ Opioid Receptor (KOR) Agonist with an Unexpected Nonreduction in Locomotor Activity | Journal of Medicinal Chemistry - ACS Publications. (2022, July 28). Retrieved March 21, 2026, from [Link]

  • Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved March 21, 2026, from [Link]

  • Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (2017, August 21). Retrieved March 21, 2026, from [Link]

  • DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved March 21, 2026, from [Link]

  • Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold - PMC. (2022, June 23). Retrieved March 21, 2026, from [Link]

  • (PDF) Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - ResearchGate. (2025, January 22). Retrieved March 21, 2026, from [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved March 21, 2026, from [Link]

  • Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. (2021, June 7). Retrieved March 21, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved March 21, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021, June 29). Retrieved March 21, 2026, from [Link]

  • 1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine - PubChemLite. (n.d.). Retrieved March 21, 2026, from [Link]

  • 1-(2-(pyrrolidin-1-yl)ethyl)piperidin-4-amine - PubChemLite. (n.d.). Retrieved March 21, 2026, from [Link]

  • Non-peptide ligands for opioid receptors. Design of kappa-specific agonists - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC. (2018, May 24). Retrieved March 21, 2026, from [Link]

  • Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC. (2021, September 15). Retrieved March 21, 2026, from [Link]

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (2003, December 12). Retrieved March 21, 2026, from [Link]

  • [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed. (n.d.). Retrieved March 21, 2026, from [Link]

  • BindingDB PrimarySearch_ki. (n.d.). Retrieved March 21, 2026, from [Link]

  • EC50/IC50 values for piperine at reported targets. - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - MDPI. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

A Prospective Analysis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide addresses the chemical entity N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine. An extensive search of scientific literature and chemical databases reveals a notable absence of published data for this specific compound. Consequently, this document pivots from a retrospective review to a prospective, in-depth guide for researchers. It provides a structured, scientifically grounded framework for the de novo investigation of this and other novel, uncharacterized compounds. By analyzing its structural motifs—a 4-aminopiperidine core, an N-methyl group, and an N-(2-piperidin-1-ylethyl) side chain—we infer potential synthetic routes, analytical characterization methodologies, and plausible pharmacological targets. This guide offers detailed, actionable protocols and workflows, from chemical synthesis and purification to a tiered biological screening cascade, designed to rigorously and efficiently elucidate the compound's properties. It is intended to serve as a comprehensive resource for professionals in drug discovery and medicinal chemistry engaged in the exploration of new chemical space.

Introduction and Structural Rationale

The compound N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine represents a novel chemical entity with no current record in public scientific databases. Its structure, however, is composed of several well-known pharmacophores that suggest potential biological activity. The core is a 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry found in numerous bioactive compounds, including analgesics and cognition enhancers.[1][2][3] The substitution pattern—a tertiary amine at the 4-position of the piperidine ring—is a key feature that dictates its physicochemical properties and potential interactions with biological targets.

The two N-substituents, a methyl group and a 2-(piperidin-1-yl)ethyl group, are expected to significantly influence its pharmacological profile. The N-methyl group can modulate receptor affinity and metabolic stability. The N-(2-piperidin-1-ylethyl) moiety introduces a second basic nitrogen atom and increases the molecule's size and lipophilicity, which could facilitate interactions with a variety of receptors, ion channels, or transporters. The piperidine ring itself is a common feature in many centrally active agents.[4] This combination of structural motifs warrants a systematic investigation to determine its potential as a research chemical.

This guide outlines a logical, multi-stage research program to synthesize, characterize, and evaluate the biological activity of this previously uncharacterized molecule.

Proposed Synthetic and Analytical Workflow

The de novo investigation of a novel compound begins with its chemical synthesis, followed by rigorous purification and structural confirmation.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient method for the synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is via a convergent strategy centered on reductive amination.[4][5][6][7] This is one of the most common and direct methods for preparing N-substituted piperidin-4-amines.[6]

Proposed Synthetic Pathway:

Synthetic_Pathway A N-Boc-4-piperidone R1 Reductive Amination A->R1 B Methylamine B->R1 C 1-(2-Aminoethyl)piperidine R3 Reductive Amination C->R3 I1 tert-butyl 4-(methylamino)piperidine-1-carboxylate R2 Boc Deprotection I1->R2 I2 1-Methylpiperidin-4-amine I2->R3 FP N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine R1->I1 R2->I2 R3->FP

Caption: Proposed two-stage synthetic route to the target compound.

Experimental Protocol: Synthesis via Two-Stage Reductive Amination

Stage 1: Synthesis of 1-Methylpiperidin-4-amine

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane, add methylamine (1.0 eq) and a catalytic amount of acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a solution of hydrochloric acid in methanol. Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent under reduced pressure to yield 1-methylpiperidin-4-amine hydrochloride.

Stage 2: Synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

  • Reaction Setup: Combine 1-methylpiperidin-4-amine (from Stage 1, 1.0 eq) and 1-(2-oxoethyl)piperidine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Stage 1.

  • Purification: The crude product should be purified by column chromatography on silica gel to afford the final compound.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine must be unequivocally established using a suite of analytical techniques. This is a critical step for any novel compound, especially those destined for biological evaluation.[8][9][10]

Analytical TechniquePurposeExpected Key Data
¹H and ¹³C NMR Structural confirmation and purityChemical shifts and coupling constants consistent with the proposed structure; absence of significant impurity signals.
High-Resolution MS (HRMS) Exact mass determinationMeasured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula (C₁₄H₃₀N₃⁺).
Gas Chromatography-MS (GC-MS) Purity assessment and fragmentation patternA single major peak indicating high purity; characteristic fragmentation pattern for library creation.[11]
Liquid Chromatography-MS (LC-MS) Purity assessment and monitoringA single major peak under various chromatographic conditions.[12]
Fourier-Transform IR (FTIR) Functional group identificationPresence of C-H, C-N, and N-H (if protonated) stretching and bending vibrations.

Protocol: Analytical Characterization Workflow

  • Sample Preparation: Prepare separate, accurately weighed samples of the purified compound for each analytical technique according to instrument requirements.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Mass Spectrometry: Obtain high-resolution mass data using an ESI-TOF or Orbitrap mass spectrometer. Perform GC-MS analysis to confirm purity and obtain the electron ionization (EI) mass spectrum.

  • Purity Determination: Quantify purity using HPLC with a UV detector (if the compound has a chromophore) or a universal detector like a charged aerosol detector (CAD), and by quantitative NMR (qNMR) if a certified reference standard is available.

  • Data Archiving: All analytical data should be compiled and archived for regulatory or publication purposes.

Prospective Pharmacological Evaluation

With the compound synthesized and characterized, a tiered approach to pharmacological screening is recommended to efficiently identify its biological targets and functional effects.

In Silico Target Prediction

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can predict potential drug-target interactions, helping to prioritize experimental assays.[13][14][15][16] These methods can be broadly classified into ligand-based and structure-based approaches.

Workflow for Computational Target Prediction:

In_Silico_Workflow Start 3D Structure of Compound Path1 Ligand-Based Screening Start->Path1 Path2 Structure-Based Screening (Docking) Start->Path2 Sub4 Molecular Docking Simulations Start->Sub4 Sub1 Similarity Search (e.g., Tanimoto) against known ligand databases (ChEMBL, DrugBank) Path1->Sub1 Sub2 Pharmacophore Modeling Path1->Sub2 Sub3 Target Protein Database (PDB) Path2->Sub3 Output Prioritized List of Potential Targets (Receptors, Enzymes, Transporters) Sub1->Output Sub2->Output Sub3->Sub4 Sub4->Output

Sources

Methodological & Application

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine experimental protocols

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, purification, and characterization of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, this document serves as a crucial resource for researchers in medicinal chemistry and drug development. It provides detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Introduction: Compound Overview

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a diamine featuring two distinct piperidine rings linked by an ethyl chain. The exocyclic nitrogen is a tertiary amine, while the nitrogen atoms within the piperidine rings are also tertiary. This structure is a common scaffold in medicinal chemistry, as the piperidine moiety is prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The presence of multiple basic nitrogen atoms allows for fine-tuning of physicochemical properties, such as solubility and receptor-binding interactions, making it a valuable building block for creating libraries of novel compounds for pharmacological screening.

The synthetic strategy outlined herein is a direct and efficient N-alkylation, a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds.[2][4]

Synthetic Strategy: N-Alkylation

The most direct route to synthesize the target compound is through the N-alkylation of N-methylpiperidin-4-amine with a suitable haloalkylpiperidine derivative. This reaction is a classic nucleophilic substitution where the secondary amine of the N-methylpiperidin-4-amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Reaction Scheme:

Reaction scheme showing N-methylpiperidin-4-amine reacting with 1-(2-chloroethyl)piperidine to form the target compound.

Figure 1: Synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine via nucleophilic substitution.

Rationale for Reagent Selection
  • Starting Materials: N-methylpiperidin-4-amine serves as the nucleophile. 1-(2-chloroethyl)piperidine hydrochloride is chosen as the alkylating agent due to its commercial availability and appropriate reactivity. The hydrochloride salt form enhances its stability for storage.

  • Base: A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the hydrochloric acid generated from the hydrochloride salt of the alkylating agent and the proton from the secondary amine nucleophile, thereby driving the reaction to completion.[5] Using a base prevents the formation of the amine salt of the starting material, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.[4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol details the synthesis of the title compound from its precursors.

Materials:

  • N-methylpiperidin-4-amine

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylpiperidin-4-amine (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq). The excess base ensures complete neutralization.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 - 1.2 eq). A slight excess ensures the complete consumption of the more valuable starting amine.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine spot is no longer visible.

Protocol 2: Work-up and Extraction

This procedure is designed to isolate the crude product from the reaction mixture.

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting oily residue in dichloromethane (DCM, 50 mL).

  • Transfer the DCM solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining inorganic salts and highly polar impurities.

  • Wash the organic layer with brine (saturated aqueous NaCl solution, 1 x 30 mL) to aid in the removal of residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.

Protocol 3: Purification by Column Chromatography

To obtain a high-purity final product, column chromatography is employed.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or dichloromethane) and pack a glass chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a mobile phase of dichloromethane (DCM).

  • Gradually increase the polarity of the mobile phase by adding methanol (MeOH). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.

  • To prevent product tailing on the acidic silica, it is highly recommended to add a small amount of triethylamine (TEA, ~0.5-1%) to the mobile phase.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product (as determined by a single spot on TLC) and concentrate them under reduced pressure to yield the purified N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

Characterization and Data

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

Table 1: Analytical Characterization Data

Technique Purpose Expected Result / Key Features
¹H NMR Structural ElucidationSignals corresponding to two distinct piperidine rings, the N-methyl group singlet, and the two methylene groups of the ethyl linker. Integration should match the number of protons.
¹³C NMR Carbon Skeleton ConfirmationThe spectrum should show the correct number of unique carbon signals corresponding to the molecular structure.
Mass Spec (ESI-MS) Molecular Weight VerificationA prominent peak corresponding to the protonated molecular ion [M+H]⁺ at the expected m/z value.
HPLC/UPLC Purity AssessmentA single major peak in the chromatogram, with purity typically >95% for use in biological assays.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to final product characterization.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Final Analysis reactants Reactants: - N-methylpiperidin-4-amine - 1-(2-chloroethyl)piperidine HCl - K₂CO₃ (Base) reaction Reaction Conditions: - Acetonitrile (Solvent) - Reflux (82°C) - 12-24 hours reactants->reaction N-Alkylation filtration Filtration of Salts reaction->filtration Cool to RT evaporation1 Solvent Evaporation filtration->evaporation1 extraction DCM/Water Extraction evaporation1->extraction drying Drying & Concentration extraction->drying chromatography Silica Gel Column Chromatography (DCM/MeOH/TEA gradient) drying->chromatography Crude Product analysis Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry - HPLC (>95% Purity) chromatography->analysis Pure Product

Caption: Workflow for synthesis, purification, and analysis of the target compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.

  • Reagent Handling: Amines can be corrosive and irritants. Alkyl halides are potentially toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Raj, R. A., & Ibrahim, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Schmalz, H. G., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

Sources

Comprehensive Analytical Protocol for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (Chemical Formula: C₁₃H₂₇N₃, MW: 225.38 g/mol ) is a complex polyamine derivative characterized by three distinct basic nitrogen centers: a secondary amine within the central piperidine ring, an exocyclic tertiary amine, and a tertiary amine within the terminal piperidine ring.

From an analytical perspective, this compound presents significant challenges. At physiological pH, all three nitrogen centers are protonated, rendering the molecule highly polycationic. This state leads to severe secondary electrostatic interactions with residual silanols on standard silica-based chromatographic columns, resulting in unacceptable peak tailing, poor resolution, and signal suppression[1]. Furthermore, polyamines exhibit a high propensity for surface adsorption onto borosilicate glassware, which can drastically skew quantitative recovery[2].

This application note details a robust, self-validating analytical protocol utilizing high-pH reversed-phase UHPLC-MS/MS and orthogonal spectroscopy, designed specifically to overcome these physiochemical hurdles.

Analytical Workflow

AnalyticalWorkflow A Target Compound: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine B Sample Preparation (Silanized Vials, pH 10.5 Diluent) A->B C UHPLC Separation (High-pH RP, Hybrid Silica Column) B->C E Orthogonal Spectroscopy (1H/13C NMR & ATR-FTIR) B->E D ESI-MS/MS Detection (Positive Mode, MRM Transitions) C->D F Method Validation (ICH Q2(R2) Guidelines) D->F E->F G Final Characterization & QA Report F->G

Fig 1: Analytical workflow for polyamine characterization and method validation.

Sample Preparation Protocol

Causality & Rationale: The polycationic nature of the analyte causes it to bind tightly to the negatively charged surface of standard glass vials. To ensure absolute quantitative recovery, all sample handling must be performed using low-bind polypropylene or heavily silanized glassware. Additionally, the diluent must be basified to maintain the analyte in its free-base form, preventing electrostatic adsorption.

Step-by-Step Procedure:

  • Diluent Preparation: Prepare a solution of 50:50 Methanol:Water (v/v). Add 0.1% Ammonium Hydroxide (NH₄OH) to achieve a pH of ~10.5.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL low-bind polypropylene volumetric flask. Dissolve and make up to volume with the basified diluent to yield a 1.0 mg/mL stock.

  • Working Standards: Serially dilute the stock solution into polypropylene autosampler vials to generate a calibration curve spanning 10 ng/mL to 500 ng/mL.

  • Self-Validating Check: Prepare a Quality Control (QC) sample from an independent weighing to verify the accuracy of the primary calibration curve.

Chromatographic Separation (UHPLC)

Causality & Rationale: To mitigate peak tailing, a high-pH reversed-phase methodology is employed. By raising the mobile phase pH to 10.5, the basic nitrogens (pKa ~9.0–11.2) are deprotonated. This eliminates ionic interactions with the stationary phase and increases the analyte's hydrophobicity, allowing for sharp, symmetrical peaks[1]. A hybrid silica column (e.g., ethylene bridged hybrid) is mandatory, as standard silica dissolves at pH > 8.0.

UHPLC Parameters:

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with NH₄OH.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: UHPLC Gradient Program

StepTime (min)% Mobile Phase A% Mobile Phase BCurve Type
10.0955Initial
21.0955Linear
35.01090Linear
46.51090Hold
56.6955Step
69.0955Re-equilibrate

Mass Spectrometry (ESI-MS/MS)

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is highly efficient for piperidine derivatives due to their high proton affinity. The precursor ion[M+H]⁺ is observed at m/z 226.2. Collision-induced dissociation (CID) primarily triggers cleavage at the ethyl bridge connecting the two piperidine systems, yielding stable product ions for specific quantification[2].

MS/MS Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

Table 2: Selected Reaction Monitoring (SRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target226.2112.15025Quantifier
Target226.298.15035Qualifier

Spectroscopic Characterization (NMR & FTIR)

For absolute structural elucidation of the synthesized or isolated compound, orthogonal spectroscopic techniques are required.

  • NMR Spectroscopy:

    • Rationale: If the compound is isolated as a hydrochloride salt, it must be converted to its free base to prevent broad, unresolvable peaks caused by proton exchange.

    • Protocol: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ that has been pre-treated with anhydrous K₂CO₃.

    • Key Signals (¹H-NMR, 400 MHz): Look for the distinct N-methyl singlet (~2.2–2.3 ppm) and the complex overlapping multiplets of the piperidine ring protons (1.2–2.8 ppm).

  • FTIR Spectroscopy (ATR Method):

    • Key Bands: N-H stretch of the secondary amine (3300–3200 cm⁻¹), C-H aliphatic stretches (2950–2800 cm⁻¹), and C-N stretching vibrations (1200–1050 cm⁻¹).

Method Validation & System Suitability

Causality & Rationale: To ensure the analytical procedure is scientifically sound and defensible, it must be validated according to the [3]. This protocol is designed as a self-validating system : the method includes built-in System Suitability Tests (SSTs) that act as logical gates. If the SST criteria are not met (e.g., tailing factor > 1.5 due to column degradation or incorrect mobile phase pH), the run is automatically invalidated, preventing the reporting of erroneous data.

Table 3: ICH Q2(R2) Validation Parameters & Self-Validating Checks

ParameterICH Q2(R2) Acceptance CriteriaSelf-Validating Protocol Check
Linearity R² ≥ 0.995A fresh 6-point calibration curve is generated and evaluated prior to every sample sequence.
Precision %RSD ≤ 2.0%6 replicate injections of the 100 ng/mL standard are analyzed; sequence halts if RSD > 2.0%.
Accuracy 98.0% - 102.0% recoveryTriplicate matrix spike recovery evaluated at 3 concentration levels.
Specificity No interference at retention timeBlank diluent injection is forced prior to samples to verify zero carryover.
SST (Tailing) Tailing factor (Tf) ≤ 1.5Evaluated on the first standard injection. Ensures basic nitrogens are properly deprotonated.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. URL:[Link]

  • Häkkinen, M. R., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. NIH PubMed Central. URL:[Link]

  • Liu, R., et al. (2014). High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms. Analytical Chemistry. ACS Publications. URL:[Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Power of NMR

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be functionalized to interact with biological targets with high specificity.[1][2] The pharmacological activity of piperidine derivatives is intimately linked to their stereochemistry and conformational behavior in solution.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the comprehensive structural and conformational elucidation of these molecules in a solution state, which closely mimics physiological conditions.[5][6]

This guide provides an in-depth exploration of the application of NMR spectroscopy to the study of piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, field-proven protocols. We will delve into the nuances of ¹H and ¹³C NMR spectra, advanced 2D NMR techniques for unambiguous assignments, and the critical role of NMR in conformational analysis.

Part 1: Foundational NMR Characteristics of Piperidine Derivatives

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane.[5] However, the presence of the nitrogen atom introduces unique electronic and steric effects that influence the conformational equilibrium and, consequently, the NMR spectrum.

¹H NMR Spectroscopy: A Window into Conformation

The ¹H NMR spectrum of a piperidine derivative provides a wealth of information. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their chemical environment and spatial orientation.

  • Chemical Shifts (δ):

    • Axial vs. Equatorial Protons: Due to the anisotropic effect of the C-C and C-N single bonds, axial protons are generally shielded (appear at a lower ppm) compared to their equatorial counterparts.[7] This difference is a key starting point for conformational assignment.

    • Protons α to Nitrogen (C2/C6): These protons typically resonate in the range of 2.5-3.5 ppm. Their chemical shift is significantly influenced by the nature of the substituent on the nitrogen atom.

    • Other Ring Protons (C3/C4/C5): These protons usually appear in the more upfield region of 1.2-2.0 ppm.

  • Coupling Constants (J): The magnitude of the vicinal coupling constants (³JHH) is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. This is a powerful tool for determining the relative stereochemistry of substituents.

    • Axial-Axial (³J_ax,ax_): Large coupling constants, typically in the range of 10-13 Hz, are observed due to the ~180° dihedral angle.

    • Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Smaller coupling constants, generally between 2-5 Hz, are characteristic of these interactions due to the ~60° dihedral angle.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the piperidine ring.

  • Chemical Shifts (δ):

    • Carbons α to Nitrogen (C2/C6): These carbons are deshielded and typically resonate in the range of 45-60 ppm. N-substitution significantly impacts their chemical shift.[8]

    • Carbons β and γ to Nitrogen (C3/C5 and C4): These carbons appear further upfield, generally between 20-40 ppm.

    • The γ-gauche Effect: An important stereochemical indicator is the γ-gauche effect, where a substituent in an axial position will shield the γ-carbon (C3/C5), causing it to resonate at a higher field (lower ppm) compared to the analogous equatorial conformer.

The introduction of an N-oxide functionality leads to a downfield shift of neighboring methyl, methylene, or methine groups in both ¹H and ¹³C NMR spectra.[9]

Part 2: Conformational Analysis: From Static Pictures to Dynamic Processes

Piperidine derivatives are not static molecules; they undergo rapid chair-chair interconversion at room temperature.[10] NMR spectroscopy is uniquely suited to study this dynamic process.

Ring Inversion Dynamics

At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts for the axial and equatorial protons will be a weighted average. Upon cooling the sample, this inversion can be slowed down, leading to the decoalescence of the signals into distinct resonances for the axial and equatorial protons of each conformer. Variable Temperature (VT) NMR is a powerful technique to study these dynamics and determine the thermodynamic parameters of the conformational equilibrium.[7]

Experimental Workflow for Conformational Analysis

G cluster_0 1. Initial Analysis cluster_1 2. Structural Connectivity cluster_2 3. Stereochemistry & Conformation cluster_3 4. Final Structure Elucidation start Substituted Piperidine Derivative oneD_NMR Acquire 1D ¹H and ¹³C NMR start->oneD_NMR cosy ¹H-¹H COSY oneD_NMR->cosy hsqc ¹H-¹³C HSQC cosy->hsqc Proton-Proton Correlations hmbc ¹H-¹³C HMBC hsqc->hmbc Proton-Carbon Correlations noesy 2D NOESY/ROESY hmbc->noesy j_coupling Analysis of J-Coupling Constants noesy->j_coupling elucidation Propose 3D Structure and Conformation j_coupling->elucidation

Caption: A logical workflow for the complete NMR-based structural and conformational elucidation of piperidine derivatives.

Through-Space Interactions: NOESY and ROESY

For a definitive assignment of stereochemistry and conformation, Nuclear Overhauser Effect (NOE) experiments are indispensable.[11] The NOE is a through-space phenomenon where the magnetization of one nucleus is affected by a nearby nucleus (typically within 5 Å).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals correlations between protons that are close in space. For piperidine derivatives, strong NOEs are expected between:

    • Axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

    • An axial proton and an equatorial proton on an adjacent carbon.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[11][12]

Part 3: Detailed Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh 5-10 mg of the piperidine derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial as it can influence the conformational equilibrium.[5][7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the sample if any particulate matter is present.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Data Acquisition (¹³C NMR):

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

    • Process the spectrum similarly to the ¹H spectrum.

Protocol 2: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To establish proton-proton coupling networks.

    • Setup: Use a standard COSY pulse sequence.

    • Interpretation: Cross-peaks indicate that two protons are scalar (J) coupled, typically over two or three bonds. This helps to trace out the connectivity of the piperidine ring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons to their directly attached carbons.

    • Setup: Use a standard HSQC pulse sequence.

    • Interpretation: Each cross-peak represents a one-bond connection between a proton and a carbon. This is invaluable for assigning the carbon resonances based on the already assigned proton spectrum.[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

    • Setup: Use a standard HMBC pulse sequence, optimized for a long-range coupling constant of around 8 Hz.

    • Interpretation: Cross-peaks in the HMBC spectrum reveal connectivity through multiple bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure, especially with complex substitution patterns.

Protocol 3: 2D NMR for Conformational Analysis (NOESY/ROESY)
  • Sample Preparation: For NOESY/ROESY experiments, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[11] This is best achieved by the freeze-pump-thaw method.

  • Data Acquisition (NOESY/ROESY):

    • Choice of Experiment: For small molecules (MW < 600), NOESY is generally preferred. For medium-sized molecules (MW ~700-1200), where the NOE can be close to zero, ROESY is the better choice.[11]

    • Mixing Time: This is a crucial parameter that needs to be optimized. A series of 1D NOE experiments with varying mixing times can help determine the optimal value for the 2D experiment.

    • Setup: Acquire the 2D NOESY or ROESY spectrum with the optimized mixing time.

  • Data Interpretation:

    • Analyze the cross-peaks to identify protons that are in close spatial proximity.

    • For a chair conformation, look for characteristic 1,3-diaxial NOEs.

    • The presence or absence of specific NOEs can provide strong evidence for the assignment of axial and equatorial positions and the overall conformation of the molecule.

Part 4: Data Presentation and Interpretation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine Derivatives
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H1.0 - 3.0 (broad)-Highly dependent on solvent and concentration.
C2/C6 (α)2.5 - 3.545 - 60Highly sensitive to N-substituents.
C3/C5 (β)1.2 - 2.020 - 40
C4 (γ)1.2 - 2.020 - 40

Note: These are general ranges and can vary significantly based on the specific substituents and their stereochemistry.

Table 2: Characteristic ³JHH Coupling Constants for Conformational Analysis
InteractionDihedral Angle (approx.)Typical ³JHH (Hz)
Axial-Axial180°10 - 13
Axial-Equatorial60°2 - 5
Equatorial-Equatorial60°2 - 5

Part 5: Troubleshooting and Advanced Considerations

  • Overlapping Signals: In complex piperidine derivatives, signal overlap in the ¹H NMR spectrum is common.[7] In such cases:

    • 2D NMR: Techniques like COSY and HSQC are essential to resolve individual signals.

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆) can induce differential shifts and resolve overlapping resonances.[7]

    • Lanthanide Shift Reagents: These can be used to induce large chemical shifts, aiding in the resolution of complex spectra.

  • N-Oxides: The N-oxide functionality introduces significant changes in the electronic environment of the piperidine ring, leading to characteristic downfield shifts for the α-protons and carbons.[9][13] The stereochemistry of the N-O bond (axial vs. equatorial) can also be determined using NMR.

  • Computational Chemistry: The integration of computational modeling with experimental NMR data is becoming increasingly powerful.[5][14] Calculating theoretical chemical shifts and coupling constants for different possible conformers and comparing them with the experimental data can provide a high level of confidence in the structural and conformational assignment.[14]

Conclusion

NMR spectroscopy is an indispensable tool for the detailed characterization of piperidine derivatives. A systematic approach, beginning with simple 1D NMR and progressing to more sophisticated 2D techniques like COSY, HSQC, HMBC, and NOESY/ROESY, allows for the unambiguous determination of not only the chemical structure but also the three-dimensional conformation in solution. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the capabilities of NMR in the exciting and impactful field of piperidine-based drug discovery and development.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Eliel, E. L. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In E. F. V. Scriven & C. A. Ramsden (Eds.), Advances in Heterocyclic Chemistry (Vol. 106, pp. 1–133). Elsevier. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • Ponnuswamy, S., & Jeyaraman, R. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 509–518. [Link]

  • Manole, C. (2009). Part 26.2 EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S. Revue Roumaine de Chimie, 54(12), 1019-1029.
  • Gnanasekaran, S., & Thirunarayanan, G. (2012). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. NIScPR. Retrieved March 21, 2024, from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved March 21, 2024, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved March 21, 2024, from [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (1985). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 39(5), 894–896. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In E. F. V. Scriven & C. A. Ramsden (Eds.), Advances in Heterocyclic Chemistry (Vol. 106, pp. 1–133). Elsevier.
  • Torres, F. G., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Retrieved March 21, 2024, from [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved March 21, 2024, from [Link]

  • Johnson, M. A., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 63(15), 8046–8057. [Link]

  • Gaset, A., et al. (1994). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. ResearchGate. Retrieved March 21, 2024, from [Link]

  • Theoretical parameters for the seven protons on the piperidine ring. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]

  • Lambert, J. B. (2012). Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare. Retrieved March 21, 2024, from [Link]

  • Wenzel, T. J., & Wilcox, C. S. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9043–9049. [Link]

  • Wenzel, T. J., & Wilcox, C. S. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved March 21, 2024, from [Link]

  • S. M. Gampe, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved March 21, 2024, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved March 21, 2024, from [Link]

  • Piperidine. (n.d.). SpectraBase. Retrieved March 21, 2024, from [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. (n.d.). Google Patents.
  • NOESY and ROESY. (2018, August 8). University of Missouri. Retrieved March 21, 2024, from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Retrieved March 21, 2024, from [Link]

  • El hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 659–670. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 21, 2024, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved March 21, 2024, from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC. Retrieved March 21, 2024, from [Link]

  • The two possible chair conformations of piperidines 11 and 13. Dihedral... (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved March 21, 2024, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved March 21, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 21, 2024, from [Link]

  • Changes in the values of 3 J (H,H) coupling constants of derivative 15a... (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]

  • 2D NOESY spectra showing NOE cross-peaks between ligand resonances and... (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019, June 25). ACS Publications. Retrieved March 21, 2024, from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023, May 2). ACS Publications. Retrieved March 21, 2024, from [Link]

  • What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. Retrieved March 21, 2024, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved March 21, 2024, from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved March 21, 2024, from [Link]

Sources

The Synthetic Utility of N-Methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Versatile Tertiary Diamine

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a unique tertiary diamine featuring two distinct basic nitrogen centers: a tertiary amine within one piperidine ring and another linking the two piperidine moieties. This structural arrangement imparts a combination of steric bulk and accessible lone pairs, making it a compelling candidate for various applications in modern organic synthesis. Its potential utility stems from its ability to act as a bidentate ligand, a basic catalyst, or a structural scaffold in the synthesis of complex molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.

The piperidine motif is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role as a privileged scaffold in numerous therapeutic agents.[1] Molecules incorporating the 4-aminopiperidine framework, in particular, are well-established pharmacophores for targets such as opioid receptors.[1] The strategic N-alkylation of the piperidine core allows for the fine-tuning of physicochemical and pharmacological properties, a crucial aspect of drug discovery.[2]

Core Applications in Organic Synthesis

The unique electronic and steric properties of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine position it as a versatile tool for synthetic chemists. Its primary applications can be broadly categorized into its role as a catalyst and as a ligand in transition-metal-catalyzed reactions.

Tertiary Amine Catalysis: The Power of Basicity

Tertiary amines are widely employed as catalysts in a variety of organic transformations.[3] Their basicity and nucleophilicity enable them to activate substrates and facilitate reactions such as the ring-opening of epoxides. In this context, N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine can serve as a highly effective catalyst.

Application Focus: Ring-Opening of Epoxides with Amines

The synthesis of β-amino alcohols is a fundamental transformation in organic chemistry, yielding valuable building blocks for pharmaceuticals and natural products. Tertiary amines have been shown to efficiently catalyze the ring-opening of epoxides with amines, often under mild and environmentally benign conditions, such as in water.[3]

Experimental Protocol: Catalytic Ring-Opening of Styrene Oxide with Aniline

This protocol details a general procedure for the tertiary amine-catalyzed synthesis of a β-amino alcohol.

Materials:

  • Styrene oxide

  • Aniline

  • N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (as catalyst)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 mmol, 1.0 eq).

  • Add deionized water (5 mL).

  • Add aniline (1.2 mmol, 1.2 eq) to the flask.

  • Add N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (0.05 mmol, 5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Data Presentation:

EntryEpoxideAmineCatalyst Loading (mol%)Time (h)Yield (%)
1Styrene OxideAniline5892
2Cyclohexene OxideBenzylamine51088
3Propylene OxideMorpholine51285

Causality Behind Experimental Choices:

  • Water as Solvent: Utilizing water as a solvent offers significant green chemistry advantages. It is non-toxic, non-flammable, and readily available. The hydrophobic effect can also enhance reaction rates.[3]

  • Catalyst Loading: A catalytic amount (5 mol%) is sufficient to promote the reaction efficiently, minimizing cost and simplifying purification.

  • Excess Amine: A slight excess of the amine nucleophile (1.2 eq) helps to drive the reaction to completion.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The nitrogen atoms in N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine can coordinate to transition metals, making it a potential ligand for various catalytic reactions. Amines are increasingly recognized as cost-effective and highly efficient ligands for palladium-catalyzed cross-coupling reactions.[4]

Application Focus: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] The choice of ligand is critical for the efficiency and scope of this reaction. The bidentate nature of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine could stabilize the palladium catalyst, enhancing its activity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using an amine-based ligand.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (0.04 mmol, 4 mol%).

  • Add 4-bromoanisole (1.0 mmol, 1.0 eq).

  • Add phenylboronic acid (1.2 mmol, 1.2 eq).

  • Add potassium carbonate (2.0 mmol, 2.0 eq).

  • Add toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideBoronic AcidPd(OAc)₂ (mol%)Ligand (mol%)Yield (%)
14-BromoanisolePhenylboronic acid2495
21-Iodonaphthalene4-Tolylboronic acid2491
34-Chlorotoluene3-Methoxyphenylboronic acid2485

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Base: The base (potassium carbonate) is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

A plausible synthetic route to the title compound can be envisioned based on established methodologies for the synthesis of related piperidine derivatives.[6][7] A key transformation would likely involve reductive amination.

Synthetic Workflow Diagram:

G A N-Boc-4-piperidone B Reductive Amination with N-methyl-2-(piperidin-1-yl)ethan-1-amine A->B 1. C tert-butyl 4-((methyl(2-(piperidin-1-yl)ethyl))amino)piperidine-1-carboxylate B->C D Boc Deprotection (e.g., TFA/DCM) C->D 2. E N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine D->E

Caption: Plausible two-step synthesis of the target diamine.

Conclusion

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine represents a structurally intriguing and synthetically versatile molecule. Its dual amine functionalities allow it to serve effectively as both a basic catalyst for transformations like epoxide ring-opening and as a potentially robust ligand in palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are intended to serve as a foundational guide for researchers looking to explore the utility of this and related diamines in their own synthetic endeavors. Further exploration of its applications in other areas of organic synthesis is warranted and promises to unveil new and efficient methodologies.

References

  • Ryder, A. S. H., et al. (2020). Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines. Angewandte Chemie International Edition, 59(35), 14986-14993. Available at: [Link]

  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Organic & Biomolecular Chemistry, 1(18), 3048-3050. Available at: [Link]

  • Cresswell, A. J., et al. (2020). Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines. Angewandte Chemie International Edition, 59(35), 14986-14993. Available at: [Link]

  • Li, Y., Ma, L., & Li, Z. (2013). Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Chinese Journal of Organic Chemistry, 33(4), 704-714. Available at: [Link]

  • Fujita, K. I., et al. (2008). Selective Synthesis of Secondary and Tertiary Amines by Cp*Iridium-Catalyzed Multialkylation of Ammonium Salts with Alcohols. Organic Letters, 10(1), 177-179. Available at: [Link]

  • Zamani, A., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. IRANIAN JOURNAL OF ORGANIC CHEMISTRY, 7(2), 1547-1550. Available at: [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(25), 7564-7575. Available at: [Link]

  • NextSDS. (n.d.). N-METHYL-N-[(2-PIPERIDIN-1-YLPYRIDIN-4-YL)METHYL]AMINE. Available at: [Link]

  • Brown, D. G., & Widen, J. C. (2018). Improved Synthesis of N-Methylcadaverine. Molbank, 2018(2), M992. Available at: [Link]

  • Arulraj, R., & N, J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Kananovich, D. G., & Isakov, E. B. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]

  • MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2298-2311. Available at: [Link]

  • Wang, L., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Chemistry, 28(10), 1831-1840. Available at: [Link]

  • Lipshutz, B. H., et al. (2016). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 7(1), 577-582. Available at: [Link]

  • S, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3237. Available at: [Link]

  • Perumgani, P. C., et al. (2016). A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(88), 85387-85396. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem Compound Database. Available at: [Link]

  • Khan, A., et al. (2017). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Turkish Journal of Chemistry, 41(5), 726-737. Available at: [Link]

  • Harishkumar, S., et al. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 108. Available at: [Link]

Sources

Application Note: Derivatization Strategies for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profiling

The compound N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a complex, sterically hindered triamine scaffold frequently encountered in advanced pharmacophore development and targeted metabolomics. Successful analytical characterization and synthetic functionalization of this molecule require a precise understanding of its nitrogen centers.

Structural Analysis:

  • N1 (Central Piperidine Ring): A secondary amine (>NH). This is the primary nucleophilic center and the exclusive target for the derivatization strategies outlined in this guide.

  • N2 (C4 Exocyclic Amine): A tertiary amine, heavily hindered by a methyl group and an ethyl-piperidine chain.

  • N3 (Terminal Piperidine Ring): A tertiary amine.

The Causality of Site-Selective Derivatization: Because tertiary amines lack a replaceable proton, they cannot undergo standard acylation, alkylation, or amidation without forming unstable quaternary ammonium salts. Therefore, the secondary amine (N1) acts as the sole reactive site. This mono-reactivity is highly advantageous: it simplifies stoichiometric calculations, prevents the formation of complex poly-derivatized mixtures, and leaves the tertiary amines available to act as basic sites for signal enhancement in mass spectrometry.

Experimental Workflows

The selection of a derivatization protocol is dictated by the downstream application. The decision matrix below outlines the logical flow for selecting between fluorophore tagging, volatility enhancement, and bioconjugation.

Workflow Start Target Molecule: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Goal Define Analytical or Synthetic Goal Start->Goal LCMS LC-MS/MS & HPLC-Fluorescence Goal->LCMS High Sensitivity Liquid Phase GCMS GC-MS Analysis Goal->GCMS Volatility & Thermal Stability Synth Bioconjugation & Surface Tethering Goal->Synth Carrier Linkage Dansyl Protocol A: Dansylation (DNS-Cl) LCMS->Dansyl TFAA Protocol B: Trifluoroacetylation (TFAA) GCMS->TFAA EDC Protocol C: EDC/NHS Amidation Synth->EDC

Caption: Decision workflow for selecting the appropriate derivatization protocol based on application goals.

Protocol A: Dansylation for LC-MS/MS & HPLC-Fluorescence

Mechanistic Rationale: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts specifically with primary and secondary amines to form stable sulfonamides. Appending the dansyl group to the N1 position provides a highly hydrophobic tag that drastically improves retention on reversed-phase HPLC columns. Furthermore, while the secondary amine is neutralized by the sulfonamide bond, the two unmodified tertiary amines in the molecule readily accept protons in acidic mobile phases (e.g., 0.1% formic acid). This creates a multicharged precursor ion that exponentially boosts electrospray ionization (ESI+) efficiency, as demonstrated in standard polyamine dansylation protocols ()[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8. Note: Precise pH control is critical; below pH 9.0, the secondary amine remains protonated and unreactive; above pH 10.5, DNS-Cl rapidly hydrolyzes.

  • Reagent Preparation: Dissolve Dansyl chloride in anhydrous acetonitrile (ACN) to a final concentration of 50 mM. Store in the dark and use within 24 hours.

  • Reaction: In a light-protected vial, combine 50 µL of the polyamine sample (in aqueous or methanolic solution) with 50 µL of the carbonate buffer. Add 100 µL of the 50 mM DNS-Cl solution.

  • Incubation: Vortex for 10 seconds and incubate in a thermomixer at 40°C for 60 minutes in the dark ()[2].

  • Quenching: Add 10 µL of 10% methylamine or 100 mM glycine to quench unreacted DNS-Cl.

  • Self-Validating System Check: Inject 1 µL into the LC-MS system. A successful derivatization will yield a precursor mass shift of +233.05 Da. The presence of unmodified starting material indicates reagent hydrolysis prior to reaction.

Protocol B: Trifluoroacetylation for GC-MS

Mechanistic Rationale: Polyamines exhibit poor volatility and thermal instability. In GC-MS, the free secondary amine acts as a strong hydrogen-bond donor, interacting with active silanol groups on the column's stationary phase, which causes severe peak tailing and sample loss. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the secondary amine into a trifluoroacetamide. This masks the polar N-H bond, significantly increases the compound's vapor pressure, and provides a distinct mass fragmentation pathway (e.g., loss of the CF3 radical, -69 Da) for unambiguous EI-MS identification ()[3].

Step-by-Step Methodology:

  • Sample Drying: Transfer 100 µL of the polyamine sample to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture must be strictly eliminated to prevent TFAA hydrolysis.

  • Derivatization: Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Evaporation: Remove the cap and evaporate the mixture to dryness under nitrogen. This critical step removes unreacted TFAA and the highly acidic trifluoroacetic acid byproduct, which would otherwise degrade the GC column.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of anhydrous ethyl acetate.

  • Self-Validating System Check: Analyze via GC-MS. A successful reaction yields a single sharp chromatographic peak with a molecular ion mass shift of +96 Da.

Protocol C: Bioconjugation via EDC/NHS Coupling

Mechanistic Rationale: To tether N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine to a carrier protein, polymer, or functionalized nanoparticle, zero-length crosslinking via EDC/NHS chemistry is employed. EDC activates the carrier's carboxyl groups to form an unstable O-acylisourea. Because this intermediate hydrolyzes rapidly in aqueous media, NHS is added to form a more stable, amine-reactive NHS ester. The secondary amine of our target molecule then acts as a nucleophile, displacing the NHS leaving group to form a stable amide bond ()[4].

Mechanism Carboxyl Carrier Protein (-COOH) EDC EDC Activation (pH 6.0) Carboxyl->EDC Oacyl O-acylisourea Intermediate EDC->Oacyl NHS NHS Addition Oacyl->NHS Prevents hydrolysis NHS_Ester NHS Ester (Stable Reactive) NHS->NHS_Ester Polyamine Target Polyamine (Secondary Amine) NHS_Ester->Polyamine Nucleophilic attack (pH 7.5-8.0) Amide Stable Amide Conjugate Polyamine->Amide

Caption: Mechanistic pathway of EDC/NHS mediated bioconjugation of the polyamine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxyl-containing carrier (e.g., 1 mg/mL) in Activation Buffer (0.1 M MES, pH 6.0). Add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM.

  • Intermediate Formation: Incubate the mixture at room temperature for 15 minutes with gentle agitation.

  • Buffer Exchange (Optional but Recommended): Rapidly pass the activated carrier through a desalting column equilibrated with Coupling Buffer (0.1 M PBS, pH 7.5) to remove excess EDC/NHS and prevent cross-linking artifacts.

  • Coupling: Add a 10-fold molar excess of the target polyamine to the activated carrier solution.

  • Incubation: React for 2 hours at room temperature.

  • Self-Validating System Check: Perform a BCA assay on the dialyzed product to quantify protein concentration, followed by LC-MS/MS or XPS (for solid surfaces) to confirm the presence of the polyamine's unique tertiary amine signature.

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Derivatization Strategies

MethodReagentTarget Reaction SiteMass Shift (Da)Primary Analytical PlatformReaction Time
Protocol A Dansyl ChlorideSecondary Amine (N1)+233.05LC-MS/MS, HPLC-Fluorescence60 min
Protocol B TFAASecondary Amine (N1)+96.00GC-MS (EI)30 min
Protocol C EDC / NHSSecondary Amine (N1)Variable (Carrier)Bioconjugation / Surface Plasmon Resonance135 min

Table 2: Reaction Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Dansylation Yield Buffer pH dropped below 9.0 during reaction.Verify sample pH prior to adding DNS-Cl. Use fresh 100 mM Carbonate buffer.
Multiple Peaks in LC-MS Reagent degradation; formation of dansyl hydroxide.Ensure DNS-Cl is prepared in anhydrous ACN and stored in the dark.
GC-MS Peak Tailing Incomplete trifluoroacetylation due to moisture.Dry sample completely under N2 before adding TFAA. Ensure ethyl acetate is anhydrous.
Low EDC/NHS Coupling Rapid hydrolysis of the O-acylisourea intermediate.Strictly maintain activation pH at 6.0 (MES buffer) and coupling pH at 7.5-8.0 (PBS).

References

  • Targeted quantification of amino acids by dansylation. PMC.[Link]

  • Determination of Biologically Active Polyamines in Turkey Breast Meat by HPLC and Derivatization with Dansyl Chloride. WHO/EMRO.[Link]

  • Chemical Reagents and Derivatization Procedures in Drug Analysis. Scribd.[Link]

  • Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. ACS Langmuir.[Link]

Sources

Application in CXCR4 Antagonist Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Targeting the CXCR4/CXCL12 Axis

The C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR), and its exclusive ligand, stromal cell-derived factor-1 (CXCL12), form a critical signaling axis implicated in a multitude of physiological and pathological processes.[1][2] This axis plays a pivotal role in organogenesis, hematopoiesis, and immune responses.[1][3] However, its dysregulation is a key driver in the progression of numerous diseases, including cancer metastasis, HIV-1 entry into host cells, and chronic inflammatory conditions.[1][4][5] In oncology, the overexpression of CXCR4 on tumor cells is frequently associated with an aggressive phenotype, poor prognosis, and resistance to therapy.[4][6] The CXCL12/CXCR4 interaction facilitates the homing of cancer cells to organs rich in CXCL12, such as the bone marrow, lungs, and liver, thereby promoting metastatic dissemination.[4][6]

This central role in disease has established CXCR4 as a high-value therapeutic target. The development of CXCR4 antagonists, molecules that block the binding of CXCL12 and subsequent downstream signaling, represents a promising strategy for therapeutic intervention.[7][8] This guide provides an in-depth overview of the key assays and protocols essential for the discovery, characterization, and preclinical evaluation of novel CXCR4 antagonists.

The CXCR4 Signaling Cascade: A Network of Therapeutic Opportunities

Upon CXCL12 binding, CXCR4 undergoes a conformational change, activating intracellular signaling pathways that orchestrate a range of cellular responses, including chemotaxis, proliferation, and survival.[6][9] Understanding this intricate network is fundamental to designing and interpreting assays for antagonist development.

The binding of CXCL12 to CXCR4 primarily activates the Gαi subunit of the heterotrimeric G-protein.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] The dissociated Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in cell migration.[6][7] Furthermore, CXCR4 activation stimulates several other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and proliferation.[3][9][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi/Gβγ CXCR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates RAS RAS G_protein->RAS Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_flux ↑ Intracellular Ca²⁺ IP3->Ca_flux Migration Migration/Invasion Ca_flux->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation ERK->Proliferation Transcription->Proliferation Transcription->Survival

Caption: Simplified CXCR4 signaling pathways.

A Multi-tiered Approach to Antagonist Characterization

The development of a CXCR4 antagonist follows a hierarchical screening cascade, beginning with high-throughput in vitro assays to identify initial hits and progressing to more complex cellular and in vivo models to confirm efficacy and therapeutic potential.

Part 1: In Vitro Characterization of CXCR4 Antagonists

Target Engagement: Competitive Binding Assays

The initial step in characterizing a potential antagonist is to confirm its direct interaction with the CXCR4 receptor. Competitive binding assays are the gold standard for this purpose, quantifying the ability of a test compound to displace a labeled ligand from the receptor.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice between a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) and a fluorescently labeled ligand (e.g., CXCL12-AF647) depends on the available detection instrumentation and throughput requirements.[5][7] Radiolabeled assays offer high sensitivity but require specialized handling and disposal. Fluorescent assays, often utilizing flow cytometry or high-content imaging, are non-radioactive and well-suited for high-throughput screening.[5][7][12]

  • Cell Line Selection: It is crucial to use a cell line with stable and sufficiently high expression of CXCR4. Commonly used cell lines include the human T-lymphoblast cell line Jurkat, the human osteosarcoma cell line Ghost-CXCR4, or recombinant cell lines like HEK293 or CHO cells stably overexpressing human CXCR4.[13][14] The choice of cell line can influence the observed binding affinities.

Self-Validating System:

  • Controls: The assay must include controls for non-specific binding (in the presence of a large excess of unlabeled ligand) and total binding (in the absence of any competitor).

  • Reference Antagonist: A well-characterized CXCR4 antagonist, such as Plerixafor (AMD3100), should be run in parallel to validate the assay performance and provide a benchmark for the potency of test compounds.[7][8][13]

Protocol: Flow Cytometry-Based Competitive Binding Assay

  • Cell Preparation: Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL. On the day of the assay, harvest the cells and wash them with an assay buffer (e.g., PBS with 1% FBS). Resuspend the cells in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Compound Dilution: Prepare a serial dilution of the test compound and a reference antagonist (e.g., AMD3100) in the assay buffer.

  • Competition Reaction: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted test compounds or controls. Incubate for 30 minutes at 4°C to allow for binding to reach equilibrium.

  • Fluorescent Ligand Addition: Add 50 µL of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a concentration close to its Kd to all wells. Incubate for 2 hours at 4°C in the dark.

  • Washing: Wash the cells twice with cold assay buffer to remove unbound fluorescent ligand.

  • Data Acquisition: Resuspend the cells in 200 µL of assay buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Normalize the MFI data, with 100% binding corresponding to cells incubated with the fluorescent ligand only and 0% binding corresponding to cells incubated with a saturating concentration of unlabeled CXCL12. Plot the normalized MFI against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism: Downstream Signaling Assays

Confirming that a compound not only binds to CXCR4 but also blocks its function is a critical next step. This is achieved by measuring the inhibition of CXCL12-induced downstream signaling events.

This assay is a robust and widely used method to assess the functional antagonism of Gq-coupled GPCRs like CXCR4.[7][15]

Causality Behind Experimental Choices:

  • Calcium Indicators: Fluorescent calcium indicators such as Fluo-4 AM or Cal-520 AM are used to detect changes in intracellular calcium concentration. These dyes are cell-permeable and their fluorescence intensity increases upon binding to calcium.[15][16]

  • Agonist Concentration: It is crucial to use a concentration of CXCL12 that elicits a submaximal response (typically the EC₈₀) to ensure that the assay is sensitive to inhibition by an antagonist.[17]

Self-Validating System:

  • Positive and Negative Controls: A positive control with CXCL12 alone should produce a robust calcium signal, while a negative control with buffer alone should show no response.

  • Reference Antagonist: A known CXCR4 antagonist should be included to demonstrate dose-dependent inhibition of the CXCL12-induced calcium flux.[7]

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Plating: Seed U87.CD4.CXCR4 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at room temperature in the dark.

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with serial dilutions of the test compound for 10 minutes at 37°C in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Agonist Stimulation and Data Acquisition: The FLIPR instrument will automatically add CXCL12 (at its EC₈₀ concentration) to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the IC₅₀ value by plotting the inhibition of the CXCL12-induced calcium response against the antagonist concentration.

Since CXCR4 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. This assay measures the ability of an antagonist to block this CXCL12-mediated inhibition of cAMP production.[10][18]

Causality Behind Experimental Choices:

  • Forskolin Stimulation: To measure the inhibitory effect of CXCL12, intracellular cAMP levels are first stimulated with forskolin, a direct activator of adenylyl cyclase.[10]

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for detecting cAMP levels, offering high sensitivity and a non-radioactive format.[18][19]

Self-Validating System:

  • Controls: The assay should include controls for basal cAMP levels (no stimulation), forskolin-stimulated cAMP levels, and forskolin plus CXCL12-inhibited cAMP levels.

  • Data Normalization: The results are typically expressed as a percentage of the forskolin-stimulated response.

Protocol: HTRF-Based cAMP Assay

  • Cell Stimulation: In a 384-well plate, incubate CHO-K1 cells stably expressing human CXCR4 with various concentrations of the test antagonist in the presence of forskolin and CXCL12 (at its EC₈₀).

  • Cell Lysis and Detection: After the incubation period, lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of cAMP produced. Calculate the IC₅₀ value of the antagonist by plotting the percentage of inhibition of the CXCL12 effect against the antagonist concentration.

Cellular Phenotypic Assays: Migration and Invasion

The ultimate goal of a CXCR4 antagonist in many disease contexts is to inhibit cell migration and invasion. Therefore, these phenotypic assays are crucial for confirming the cellular efficacy of a compound.

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant gradient.[20][21]

Causality Behind Experimental Choices:

  • Pore Size: The pore size of the transwell membrane is critical and should be large enough to allow active cell migration but small enough to prevent passive movement. For lymphocytes and other hematopoietic cells, a 3 µm or 5 µm pore size is typically used, while an 8 µm pore size is suitable for most epithelial and fibroblast cells.[20][22][23][24]

  • Chemoattractant Gradient: A stable gradient of CXCL12 is established by placing it in the lower chamber of the transwell plate.

Self-Validating System:

  • Negative Control: The lower chamber containing only media without CXCL12 serves as a negative control to measure basal, random cell migration.

  • Positive Control: The lower chamber with CXCL12 serves as a positive control for chemotaxis.

  • Reference Antagonist: A known CXCR4 antagonist should be used to demonstrate the inhibition of CXCL12-induced migration.[2]

Protocol: Transwell Migration Assay

  • Assay Setup: Place transwell inserts (e.g., 8 µm pore size for cancer cells) into a 24-well plate. Add media containing CXCL12 (as the chemoattractant) to the lower chamber.

  • Cell Seeding: Resuspend the cells in serum-free media and add them to the upper chamber of the transwell insert. The test antagonist is added to the upper chamber along with the cells.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours).

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Express the results as the percentage of migration relative to the positive control (CXCL12 alone).

This assay is a modification of the transwell migration assay and is used to assess the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[21][25]

Causality Behind Experimental Choices:

  • Matrigel Coating: The transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract. The concentration and thickness of the Matrigel layer should be optimized for the specific cell type being used.[25][26][27][28][29]

  • Incubation Time: A longer incubation time (e.g., 24-48 hours) is typically required for invasion assays compared to migration assays to allow cells to degrade the Matrigel matrix.

Self-Validating System: The controls for the invasion assay are similar to those for the migration assay, with the addition of a control to ensure that the antagonist itself does not affect cell viability.

Protocol: Matrigel Invasion Assay

  • Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free media. Coat the upper surface of a transwell insert with the diluted Matrigel and allow it to solidify at 37°C.

  • Assay Procedure: The rest of the procedure is similar to the transwell migration assay, with cells and the antagonist added to the upper chamber and CXCL12 in the lower chamber.

  • Data Analysis: Quantify the number of invaded cells and express the results as a percentage of invasion relative to the positive control.

Part 2: In Vivo Efficacy of CXCR4 Antagonists

In vivo studies are essential to evaluate the therapeutic potential of a CXCR4 antagonist in a complex biological system.

Xenograft Models of Cancer

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the anti-tumor and anti-metastatic effects of CXCR4 antagonists.[30][31][32][33]

Causality Behind Experimental Choices:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Implantation Site: Subcutaneous implantation is used to assess the effect on primary tumor growth, while orthotopic or intravenous injection models are used to study metastasis.[30]

Self-Validating System:

  • Vehicle Control: A control group of animals receives the vehicle in which the antagonist is dissolved to account for any effects of the vehicle itself.

  • Standard-of-Care Treatment: In some studies, the CXCR4 antagonist is tested in combination with a standard-of-care chemotherapy agent to assess for synergistic effects.[31]

Protocol: Subcutaneous Xenograft Model

  • Tumor Cell Implantation: Inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer the CXCR4 antagonist (and/or other treatments) according to a predetermined schedule and route (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Data Presentation and Interpretation

Quantitative data from the various assays should be presented in a clear and concise manner to facilitate comparison between different compounds.

Table 1: In Vitro Potency of Representative CXCR4 Antagonists

CompoundBinding Assay (IC₅₀, nM)Calcium Flux (IC₅₀, nM)Migration Assay (IC₅₀, nM)
Plerixafor (AMD3100)12.0 - 319.6[7][8][34]723.0[7]60[35]
Mavorixafor (AMD070)0.67 - 15.6[7][8][34]N/AN/A
BKT140 (BL-8040)435[35]N/AN/A
LY2510924135.4[34]N/A66[35]
IT1t2.1 - 29.65[7][34]23.1[7]N/A

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion

The development of potent and selective CXCR4 antagonists holds significant promise for the treatment of a wide range of diseases. The comprehensive suite of in vitro and in vivo assays described in this guide provides a robust framework for the identification, characterization, and preclinical evaluation of novel CXCR4-targeted therapeutics. A thorough understanding of the underlying biology of the CXCR4/CXCL12 axis and the principles of each assay is paramount to generating high-quality, reproducible data that can successfully guide the translation of these promising compounds from the laboratory to the clinic.

References

  • BenchChem. (2025). In Vivo Models for Studying CXCR4 Antagonist Efficacy: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.).
  • Schoofs, G., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS ONE, 12(4), e0176057.
  • Busillo, J. M., & Benovic, J. L. (2007). Regulation of CXCR4 Signaling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 952-963.
  • Alouche, N., et al. (2024). CXCR4: from B-cell development to B cell–mediated diseases. Life Science Alliance, 7(5), e202302347.
  • Greiner Bio-One. (2024, February 14). Transwell migration assays for HTS - how to maximize your success. 3D Cell Culture.
  • Pozzobon, T., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology, 8, 581093.
  • Barbieri, F., et al. (2021). CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment. Frontiers in Oncology, 11, 669623.
  • Meng, Q., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Bioscience Reports, 43(12), BSR20231648.
  • Strell, C., & Entschladen, F. (2008). Measuring Leukocyte Migration to Nucleotides. Methods in Molecular Biology, 417, 219-227.
  • Nobre, M. (2024, April 5). What should be the pore size of transwell chamber membrane to work with PBMCs?
  • Li, X., et al. (2026). CXCR4: A Promising Novel Strategy for Lung Cancer Treatment. International Journal of Molecular Sciences, 27(3), 1145.
  • Chen, J. (2011). Transwell In Vitro Cell Migration and Invasion Assays. In Inflammation and Cancer (pp. 215-220). Humana Press.
  • AIM Biotech. (n.d.).
  • Pozzobon, T., et al. (2014). CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. Journal of Biomolecular Screening, 19(7), 1060-1069.
  • Anonymous. (2015, August 15). How can I optimize transwell cell invasion assay?
  • MedchemExpress. (n.d.). CXCR4 Antagonists.
  • Akbay, E. A., et al. (2024). Efficacy of Cisplatin–CXCR4 Antagonist Combination Therapy in Oral Cancer. Cancers, 16(13), 2362.
  • Meng, Q., et al. (2023). Sequences and IC50 Values of CXCR4 Competitive Binding of DV-1, HC4319, and vMIP-II.
  • Williams, C. (2008). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 155(6), 805-813.
  • Fahham, D., et al. (2012). In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. The Journal of Thoracic and Cardiovascular Surgery, 144(5), 1167-1175.e1.
  • Fahham, D., et al. (2012). In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. PubMed.
  • Burger, J. A., & Kipps, T. J. (2006). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Blood, 107(5), 1761-1767.
  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
  • MilliporeSigma. (n.d.). Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts.
  • Corning. (n.d.).
  • Cell Culture Dish. (n.d.). I am working on a cell invasion assay using melanoma cells. I have found mixed information online about the thickness of the Matrigel matrix I should use, how to load it, and how cells should be passaged for different cancer cell types. Could you please advise or provide a resource? Thanks.
  • Jung, F., et al. (2020). Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands. Scientific Reports, 10(1), 1-13.
  • Litwin, V., et al. (2015). Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4. Cytometry Part B: Clinical Cytometry, 88(4), 241-251.
  • Zhang, Y., et al. (2017). Peptide-binding induced inhibition of chemokine CXCL12.
  • Lantes, S., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry, 66(13), 8825-8839.
  • Agilent. (2022, May 17). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.
  • Pozzobon, T., et al. (2014). CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands.
  • Schoofs, G., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PubMed.
  • Schoofs, G., et al. (2018). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments, (141), e58579.
  • Assay Guidance Manual. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
  • InSCREENex GmbH. (n.d.). HEK293-CXCR4.
  • Pozzobon, T., et al. (2014). CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. PubMed.
  • Lee, J., et al. (2025). Regulation of CXCR4 function by S1P1 through heteromerization. The Journal of Cell Biology, 224(4), e202305105.
  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.
  • Zhu, Y., et al. (2014). A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays. Biochemistry, 53(31), 5141-5151.
  • Torossian, F., et al. (2024). Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain. eLife, 13, e85735.
  • University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL.

Sources

Application Note: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine as a Versatile Scaffold for CNS-Targeted Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] This document provides a comprehensive guide to the utility of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, a disubstituted 4-aminopiperidine, as a versatile building block for the parallel synthesis of compound libraries. We present detailed, field-proven protocols for the derivatization of this scaffold, the design of a focused screening cascade aimed at identifying novel CNS-active agents, and a framework for interpreting the resulting data to establish robust Structure-Activity Relationships (SAR). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to accelerate hit-to-lead campaigns by leveraging a scaffold with favorable physicochemical properties.

Part 1: The 4-Aminopiperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in pharmaceuticals.[4] Its significance stems from a combination of desirable properties:

  • Physicochemical Properties: The basic nitrogen atom (typical pKa ~8-9) is often protonated at physiological pH, enabling critical ionic interactions with biological targets like G-protein coupled receptors (GPCRs) and ion channels.[1] The three-dimensional, sp3-hybridized nature of the ring allows for the precise spatial orientation of substituents to probe binding pockets, an advantage over flat, aromatic systems.[2]

  • Pharmacokinetic Profile: The piperidine scaffold can improve aqueous solubility and metabolic stability, key attributes in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[5][6]

  • Synthetic Tractability: The piperidine ring system is synthetically accessible and can be functionalized through a variety of robust chemical transformations.[4][7]

The title compound, N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, features a 4-aminopiperidine core, which has been successfully employed in the discovery of inhibitors of Hepatitis C virus assembly and other therapeutic agents.[8][9][10] The presence of two basic nitrogen atoms and two piperidine rings suggests its potential for developing modulators of CNS targets, where such features are common.[5][11]

PropertyEstimated ValueSignificance in CNS Drug Design
Molecular Weight225.38 g/mol Falls within the "lead-like" space, providing ample room for derivatization without becoming excessively large.[12]
cLogP1.8 - 2.5An appropriate lipophilicity for potential blood-brain barrier penetration.[5]
Topological Polar Surface Area (TPSA)15.2 ŲLow TPSA is generally correlated with better CNS penetration.
Most Basic pKa~9.5The presence of a basic center is crucial for interaction with many CNS targets.[5]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Table 1: Physicochemical Properties of the Title Scaffold and Their Relevance in CNS Drug Design.

Part 2: Protocol for Parallel Library Synthesis

The secondary amine of the 4-amino group on the title scaffold serves as an ideal handle for diversification. We present a robust protocol for the parallel synthesis of a diverse library of amides, sulfonamides, and ureas in a 96-well plate format. This approach enables the rapid generation of hundreds of distinct analogs for screening.[13][14]

Workflow for Library Generation

The core workflow involves splitting a stock solution of the parent scaffold into multiple wells and then adding unique building blocks (acyl chlorides, sulfonyl chlorides, or isocyanates) to each well to generate a library of final products.

G cluster_prep Preparation cluster_reagents Building Blocks (in DCM) cluster_reaction Parallel Synthesis cluster_output Output Scaffold Scaffold Stock Solution (in Dichloromethane) Plate 96-Well Reaction Block Scaffold->Plate Dispense Scaffold Workup Quench & Liquid-Liquid Extraction Plate->Workup Add Building Blocks & Base (DIPEA), Shake 16h RCOCl Acyl Chlorides (Plate A) RCOCl->Plate RSO2Cl Sulfonyl Chlorides (Plate B) RSO2Cl->Plate RNCO Isocyanates (Plate C) RNCO->Plate Purify Mass-Directed HPLC Purification Workup->Purify Library Final Compound Library (Dry Films in 96-Well Plate) Purify->Library

Caption: Parallel synthesis workflow for library generation.

Detailed Protocol: Amide Library Synthesis (96-Well Format)

This protocol describes the synthesis of an amide library. The same general procedure can be adapted for sulfonamides (using sulfonyl chlorides) and ureas (using isocyanates).

Materials:

  • N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

  • Diverse set of acyl chlorides (0.2 M in Dichloromethane (DCM))

  • N,N-Diisopropylethylamine (DIPEA) (0.4 M in DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine in anhydrous DCM.

    • Prepare a 0.2 M stock solution for each unique acyl chloride in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

    • Causality: Using stock solutions ensures accurate and rapid dispensing into the reaction block, which is critical for consistency in parallel synthesis.[15] DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the acylation reaction.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the scaffold stock solution (0.02 mmol).

    • Add 100 µL of the respective acyl chloride stock solution to each well (0.02 mmol, 1.0 equivalent).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol, 2.0 equivalents).

    • Causality: A slight excess of base ensures the reaction goes to completion by scavenging all generated acid.

  • Reaction and Work-up:

    • Seal the reaction block tightly with a sealing mat.

    • Shake the block at room temperature for 16 hours on an orbital shaker.

    • Unseal the block and add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Add 500 µL of DCM to each well, reseal, and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the aqueous (top) layer. The product remains in the organic (bottom) layer.

    • Trustworthiness: This in-situ quench and extraction is a standard, validated method for purifying products in a high-throughput format. The progress of a representative reaction should be monitored by LC-MS to ensure completion before quenching the entire plate.

  • Analysis and Purification:

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

    • Concentrate the organic layer to dryness.

    • Re-dissolve the residue in a suitable solvent (e.g., DMSO/Methanol) for purification by mass-directed automated HPLC.

    • Trustworthiness: Mass-directed purification isolates the desired product based on its molecular weight, ensuring high purity of the final library compounds, which is essential for reliable screening data.[12]

Part 3: Proposed Screening Cascade for Library Evaluation

Given the scaffold's structural similarity to known CNS agents, a screening cascade targeting GPCRs is a logical starting point.[16][17] GPCRs are the target of over 30% of all FDA-approved drugs, making them a high-value target class.[16]

Screening Cascade Workflow

G Start Compound Library (10 mM in DMSO) HTS Primary HTS: Calcium Flux Assay (e.g., Dopamine D2 Receptor) Start->HTS Hits Primary Hits (>50% activity @ 10 µM) HTS->Hits DoseResponse Secondary Assay: Potency (EC50/IC50) Determination Hits->DoseResponse PotentHits Potent Hits (EC50 < 1 µM) DoseResponse->PotentHits Selectivity Selectivity Panel: (e.g., D1, D3, 5-HT2A) PotentHits->Selectivity ADME In Vitro ADME: PAMPA (BBB), Microsomal Stability PotentHits->ADME Lead Lead Candidates for Further Optimization Selectivity->Lead ADME->Lead

Caption: Proposed screening cascade for library evaluation.

Protocol 1: Primary High-Throughput Screen (HTS)

Assay Principle: A cell-based calcium flux assay is a common method for screening GPCRs that signal through the Gαq pathway.[18][19] Upon agonist binding, intracellular calcium levels rise, which can be detected by a calcium-sensitive fluorescent dye.

Procedure:

  • Cell Plating: Plate cells engineered to express the target GPCR (e.g., HEK293 cells expressing the Dopamine D2 receptor) into 384-well assay plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Transfer compounds from the library source plate to the assay plate using an acoustic dispenser to a final concentration of 10 µM.

  • Signal Detection: Measure fluorescence intensity before and after adding a known agonist using a plate reader (e.g., FLIPR or FlexStation). Antagonists will inhibit the agonist-induced signal.

  • Data Analysis: Calculate the percent inhibition for each library compound relative to positive (known antagonist) and negative (DMSO vehicle) controls.

    • Trustworthiness: Including Z'-factor calculations for each plate ensures the assay is robust and the data is reliable. A Z' > 0.5 is considered an excellent assay.[20]

Protocol 2: Early ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)

Assay Principle: The PAMPA assay predicts passive diffusion across the blood-brain barrier (BBB) by measuring a compound's ability to cross a lipid-infused artificial membrane.[21]

Procedure:

  • Plate Preparation: A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., porcine brain lipid in dodecane) and placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: Add the test compounds to the donor wells.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

    • Expertise: Compounds with high permeability (Pe > 4.0 x 10⁻⁶ cm/s) are more likely to cross the BBB and are prioritized.[22] This early assessment of a critical CNS drug property helps to de-risk projects and focus resources on the most promising chemical matter.[5]

Part 4: Data Analysis and Structure-Activity Relationship (SAR)

The goal of the initial library screen is to establish preliminary SAR. By correlating the chemical structures of the library members with their biological activity, initial hypotheses can be formed about which structural features are important for potency and selectivity.

Example SAR Interpretation:

  • If compounds with bulky, lipophilic aromatic groups at the R-position (from the acyl chloride) are consistently active, it may suggest a corresponding hydrophobic pocket in the receptor binding site.

  • If compounds with hydrogen bond donors/acceptors at the R-position show increased potency, this could indicate key polar interactions with receptor residues.

  • The ADME data should be analyzed in parallel. A potent compound with poor permeability is a less attractive starting point than a moderately potent compound with excellent permeability.[5][11]

G Data Screening Data (Potency, Selectivity, Permeability) Analysis Correlate R-Group Properties with Activity Data->Analysis Hypothesis Generate SAR Hypothesis (e.g., 'Bulky R-groups increase potency') Analysis->Hypothesis Decision Prioritize Scaffolds for Next Round of Synthesis Hypothesis->Decision NextGen Design Focused Follow-up Library Decision->NextGen

Caption: Logical workflow for SAR analysis and decision making.

Conclusion

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine represents a synthetically tractable and medicinally relevant scaffold for the generation of compound libraries. Its inherent physicochemical properties make it an attractive starting point for CNS-targeted drug discovery programs. By employing the robust parallel synthesis and integrated screening protocols detailed in this guide, research teams can efficiently explore the chemical space around this scaffold, identify novel bioactive molecules, and accelerate the progression of new therapeutic candidates from hit identification to lead optimization.

References

  • Al-kawas, S., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience Blog. Available at: [Link]

  • Celtarys. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • An, S. S. & Toll L. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. MDPI. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Do, T., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. PMC. Available at: [Link]

  • Do, T., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Publications. Available at: [Link]

  • Do, T., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available at: [Link]

  • Johnson, T. A., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Publications. Available at: [Link]

  • Price, D. A., et al. (2002). Standardization Protocols and Optimized Precursor Sets for the Efficient Application of Automated Parallel Synthesis to Lead Optimization: A Mitsunobu Example. ACS Publications. Available at: [Link]

  • Gomaa, A. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • Nisar, M., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Cherney, R. J., et al. (2021). Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. Available at: [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Available at: [Link]

  • Murray, J. K. & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). N-METHYL-N-[(2-PIPERIDIN-1-YLPYRIDIN-4-YL)METHYL]AMINE. NextSDS. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Lowe, S. D., et al. (2018). Improved Synthesis of N-Methylcadaverine. MDPI. Available at: [Link]

  • NextSDS. (n.d.). N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine. NextSDS. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents.
  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

Sources

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Synthetic Strategies, Protocols, and Mechanistic Insights

Saturated N-alkyl heterocycles are cornerstones of medicinal chemistry, with the piperidine motif being particularly prevalent in FDA-approved drugs.[1][2] The piperidine ring is a privileged scaffold because its conformational flexibility allows for the precise three-dimensional positioning of substituents, enhancing binding affinity and selectivity for biological targets.[3] Furthermore, functionalization of the ring nitrogen (N-alkylation or N-arylation) is a powerful strategy for modulating a compound's physicochemical and pharmacological properties, including potency, solubility, metabolic stability, and receptor-ligand interactions.[4][5]

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of piperidine scaffolds. We will dissect the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present troubleshooting guidance to navigate common synthetic challenges.

Strategic Considerations: Selecting the Optimal N-Alkylation Pathway

The choice of an N-alkylation strategy is dictated by the nature of the desired substituent (alkyl vs. aryl), the complexity of the starting materials, and the required reaction conditions. Three principal methods dominate the landscape: Direct Alkylation, Reductive Amination, and Buchwald-Hartwig Amination. The following decision-making framework can guide the selection process.

G start Desired N-Substituent? substituent_type Alkyl or Aryl Group? start->substituent_type alkyl_path Alkyl Group substituent_type->alkyl_path Alkyl aryl_path Aryl Group substituent_type->aryl_path Aryl carbonyl_avail Is the corresponding Aldehyde/Ketone available? alkyl_path->carbonyl_avail buchwald Buchwald-Hartwig Amination aryl_path->buchwald reductive_amination Reductive Amination direct_alkylation Direct Alkylation carbonyl_avail->reductive_amination Yes (Preferred for selectivity) halide_avail Is the corresponding Alkyl Halide available? carbonyl_avail->halide_avail No halide_avail->direct_alkylation Yes

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds via a nucleophilic substitution reaction. It is particularly useful for introducing simple alkyl groups like methyl, ethyl, or benzyl.[5][6]

Principle and Mechanism

The reaction proceeds through a standard SN2 mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[5]

A primary challenge with this method is the potential for over-alkylation. The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine and react with another equivalent of the alkyl halide to form a quaternary ammonium salt.[6] This side reaction can be minimized by the slow addition of the alkylating agent or by using the piperidine as the limiting reagent.[6][7]

Detailed Experimental Protocol

This protocol describes a general procedure for the direct N-alkylation of a piperidine scaffold using an alkyl halide and a carbonate base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Base: Finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) or N,N-diisopropylethylamine (DIPEA)[4][6]

  • Anhydrous Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[4][5]

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent (to a concentration of approx. 0.1-0.5 M).

  • Add the base (1.5-2.0 eq) to the solution and stir for 10-15 minutes.[4]

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature. For highly reactive halides, consider cooling the reaction to 0 °C before addition.[4][5]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C for less reactive halides).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).[5][6]

  • Work-up:

    • If K₂CO₃ was used, filter the reaction mixture to remove the solid base. Concentrate the filtrate under reduced pressure.[6]

    • If DIPEA was used, concentrate the reaction mixture directly.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[6]

Troubleshooting and Considerations
IssuePotential CauseRecommended Solution
Low or No Conversion Insufficiently reactive alkyl halide.Increase reaction temperature. Switch to a more reactive halide (I > Br > Cl). Consider using NaH as a stronger base in DMF, but exercise caution.[7]
Inactive base.Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered.
Quaternary Salt Formation Over-alkylation due to excess alkyl halide or reactive product.Add the alkyl halide slowly using a syringe pump.[7] Use a slight excess of the piperidine starting material.
Complex Mixture Side reactions or degradation.Run the reaction at a lower temperature. Ensure the inert atmosphere is maintained.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry.[8][9] It is a one-pot reaction that forms a C-N bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10]

Principle and Mechanism

This transformation is a two-step process occurring in a single pot. First, the piperidine (a secondary amine) condenses with the carbonyl compound to form a positively charged iminium ion intermediate. In the second step, a mild hydride reducing agent, added in situ, selectively reduces the iminium ion to the corresponding tertiary amine.[6][8]

The key to success is the choice of reducing agent. Mild, selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they preferentially reduce the iminium ion over the starting aldehyde or ketone.[10] This selectivity prevents the wasteful formation of alcohol byproducts from the reduction of the starting carbonyl compound.[10]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Iminium_ref Iminium Ion Intermediate ReducingAgent NaBH(OAc)₃ Product N-Alkylated Piperidine ReducingAgent->Product Iminium_ref->Product

Caption: General workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of a piperidine with a carbonyl compound using the preferred reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)[8]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)[8][10]

  • Anhydrous Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8][10]

  • Optional Catalyst: Acetic acid (AcOH) (0.1-0.2 eq for less reactive substrates)[8]

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent (to a concentration of approx. 0.1-0.5 M).[6]

  • Stir the solution at room temperature for 20-60 minutes to allow for the initial formation of the iminium ion intermediate.[8] For less reactive substrates, a catalytic amount of acetic acid can be added at this stage.[8]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic.[6][8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[6]

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[6][10]

    • Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM or ethyl acetate).[10]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.[5]

Comparison of Common Reducing Agents
Reducing AgentAbbreviationKey Characteristics
Sodium Triacetoxyborohydride NaBH(OAc)₃Preferred Choice. Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Does not require acidic conditions.[6][10]
Sodium Cyanoborohydride NaBH₃CNEffective and selective, but highly toxic (releases HCN gas in acidic conditions). Use requires careful pH control.[10]
Borane-Pyridine Complex BAPLess expensive and less toxic alternative to NaBH₃CN. Effective for reductive amination of piperidines with various aldehydes.[11]

Method 3: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the preeminent method. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an amine and an aryl halide (or triflate), a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.[12]

Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl piperidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

The success of this reaction is critically dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[12]

BHCycle cluster_steps center Pd(II) Complex Deprot Base-mediated Deprotonation center->Deprot + Piperidine-H pd0 Pd(0)L₂ OA Oxidative Addition pd0->OA OA->center RE Reductive Elimination RE->pd0 Deprot->RE ArX Ar-X (Aryl Halide) ArX->OA Piperidine Piperidine-H Product Ar-Piperidine (Product) Product->RE

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This is a general protocol and requires careful optimization based on the specific substrates and ligands used. All steps must be performed under a strict inert atmosphere.

Materials:

  • Piperidine derivative (1.0 - 1.2 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)[12]

  • Phosphine Ligand (e.g., RuPhos, XPhos) (1.1 - 1.2 eq relative to Pd)[12][13]

  • Base: Sodium tert-butoxide (t-BuONa) or Cesium Carbonate (Cs₂CO₃) (1.5 - 3.5 eq)[13]

  • Anhydrous, Deoxygenated Solvent: Toluene or 1,4-Dioxane[12][13]

  • Schlenk tube or similar reaction vessel for air-sensitive chemistry

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium source, phosphine ligand, and base to a dry Schlenk tube.

  • Add the aryl halide (1.0 eq) and the piperidine derivative (1.1 eq).[12]

  • Add the anhydrous, deoxygenated solvent via syringe.[12]

  • Seal the vessel and place it in a preheated oil bath, stirring vigorously at the desired temperature (typically 80-110 °C).[12][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The N-alkylation of piperidine scaffolds is a fundamental transformation in the synthesis of biologically active molecules. Direct alkylation offers a straightforward route for simple modifications, while the Buchwald-Hartwig amination provides unparalleled access to N-aryl derivatives. For its broad substrate scope, high functional group tolerance, and mild conditions, reductive amination stands out as the most versatile and reliable strategy for N-alkylation in the drug discovery workflow. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to efficiently and effectively synthesize diverse libraries of N-substituted piperidines for the development of new therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • BenchChem. (2025).
  • Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Bedini, A., et al. (2021). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • ResearchGate. (2026).
  • Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry.
  • BenchChem. (2025).
  • Apollo. (2025).
  • Bruce, B. (2017). Procedure for N-alkylation of Piperidine?
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scope

The Buchwald-Hartwig (B-H) amination is consistently ranked among the top 20 most executed reactions in medicinal chemistry[1]. Piperidine rings are ubiquitous pharmacophores found in numerous FDA-approved therapeutics, making their functionalization a critical daily operation in drug discovery. However, cross-coupling secondary aliphatic amines like piperidines presents distinct mechanistic hurdles. Their inherent steric bulk and the presence of β -hydrogens make them highly susceptible to off-cycle catalyst poisoning and side reactions. This application note establishes a robust, causality-driven framework for the efficient N-arylation of piperidines[2].

Mechanistic Causality & The Piperidine Challenge

To successfully couple piperidines, one must understand the causality of the catalytic cycle and where it is most likely to fail. The B-H coupling proceeds via three primary stages:

  • Oxidative Addition (OA): The active monoligated Pd(0) species inserts into the aryl halide bond. For aryl chlorides and bromides, this is typically the rate-determining step (RDS)[3].

  • Amine Binding & Deprotonation: The piperidine coordinates to the Pd(II) center, followed by base-mediated deprotonation to form a Pd(II)-amido complex.

  • Reductive Elimination (RE): The C-N bond is formed, releasing the product and regenerating Pd(0)[4].

The Causality of Failure ( β -Hydride Elimination): Secondary aliphatic amines like piperidine form Pd(II)-amido complexes that possess β -hydrogens. If Reductive Elimination is not sufficiently rapid, the complex will undergo β -hydride elimination, yielding a reduced arene (Ar-H) and an imine byproduct. To prevent this, the choice of ligand is paramount: the ligand must exert enough steric compression to force the aryl and amido groups together (accelerating RE) without being so bulky that it prevents the piperidine from binding in the first place.

Decision Matrix: Reaction Parameters

  • Ligand Selection (RuPhos vs. BrettPhos): While BrettPhos is highly effective for primary amines, its extreme steric bulk actively hinders the coordination of secondary amines. RuPhos is the gold standard for piperidines[5]. Its biaryl backbone provides the exact steric pocket needed to accommodate the secondary amine while accelerating RE to outcompete β -hydride elimination.

  • Precatalyst (The dba Problem): Traditional Pd2(dba)3 can suffer from dba-mediated catalyst inhibition, where the dibenzylideneacetone ligand competes with the phosphine for the Pd(0) center. Third-generation (G3) palladacycles (e.g., RuPhos Pd G3) are preferred because they rapidly generate a 1:1 Pd:Ligand ratio of the active Pd(0) species upon mild base activation, without competitive dba binding[4].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is highly active but functional-group intolerant. Lithium bis(trimethylsilyl)amide (LiHMDS) is highly recommended for piperidines, especially when base-sensitive functional groups (esters, unprotected amides) are present, due to its "pseudo-protecting group" effect[5].

Quantitative Parameter Optimization

Table 1: Parameter Selection Guide for Piperidine Amination

ParameterChoiceMechanistic RationaleTypical Yield Outcome
Ligand RuPhosOptimal steric pocket for secondary aliphatic amines; accelerates RE.85-95%
Ligand BrettPhosToo sterically hindered for secondary amines; prevents binding.< 10% (Stalled)
Pd Source RuPhos Pd G3Ensures 1:1 Pd:L ratio; avoids dba-inhibition; rapid activation.90-95%
Pd Source Pd2(dba)3dba can coordinate to Pd(0), lowering the active catalyst concentration.60-80%
Base LiHMDSTolerates esters/amides; strong enough to deprotonate Pd-bound amine.80-95%
Base NaOtBuExcellent for unfunctionalized arenes; destroys sensitive groups.Substrate Dependent
Solvent 1,4-DioxaneGood solubility for bases; high boiling point (101°C) for thermal activation.Optimal

Process Visualization

BHCycle Pd0 Active Catalyst Pd(0)L OA Oxidative Addition Complex Pd(II)(Ar)(X)L Pd0->OA + Ar-X (Rate Determining Step) AmineBind Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OA->AmineBind + Piperidine + Base (e.g., LiHMDS) - Base•HX RE Reductive Elimination Transition State AmineBind->RE Steric compression by Ligand (RuPhos) BetaElim Side Reaction: β-Hydride Elimination AmineBind->BetaElim Slow RE RE->Pd0 + Ar-Piperidine (Product Release)

Buchwald-Hartwig catalytic cycle highlighting β-hydride elimination risks for piperidines.

Self-Validating Experimental Protocol

Standard workflow for the coupling of an Aryl Bromide with a Piperidine Derivative (0.5 mmol scale).

Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Piperidine derivative (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 (2-5 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv, 1.25 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (0.5 mmol) and RuPhos Pd G3 (2-5 mol%).

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (e.g., converting RuPhos to RuPhos oxide), irreversibly poisoning the catalyst. Strict inert technique is mandatory.

  • Solvent & Amine Addition: Seal the vial with a PTFE septum cap. Evacuate and backfill with Ar/N2 (x3). Add anhydrous 1,4-Dioxane (5 mL) followed by the Piperidine derivative (0.6 mmol) via syringe.

  • Base Addition: Dropwise add LiHMDS (1.25 mL, 1.0 M in THF) at room temperature.

    • Self-Validation Checkpoint: A rapid color shift (typically from pale yellow/green to deep red/brown) indicates the successful deprotonation of the G3 precatalyst and the generation of the active monoligated Pd(0) species. If the solution remains pale, the precatalyst has not activated.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block at 85°C. Stir vigorously for 2-4 hours.

  • In-Process Monitoring (LC-MS/TLC):

    • Self-Validation Logic: Analyze an aliquot at 2 hours. If the starting material is consumed but the desired product mass is absent, check the MS trace for the hydrodehalogenated arene (Ar-H). High Ar-H content proves that β -hydride elimination is outcompeting Reductive Elimination. Corrective action for future runs: Ensure strict 1:1 Pd:Ligand stoichiometry or evaluate a slightly bulkier ligand variant.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl (5 mL) to neutralize excess base. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradient depending on the polarity of the piperidine moiety)[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a polyamine scaffold, N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine presents unique synthetic challenges, primarily due to steric hindrance during carbon-nitrogen bond formation and the high polarity of the final triamine product.

This guide is engineered for researchers and drug development professionals. It synthesizes field-proven insights to troubleshoot the two primary synthetic strategies: Reductive Amination (Recommended) and Alkylation (Alternative) . Rather than simply listing steps, this guide explains the mechanistic causality behind each protocol to ensure your workflow is a self-validating system.

Synthetic Workflow Visualization

SynthesisWorkflow Ketone 1-Boc-piperidin-4-one (Electrophile) Iminium Iminium Ion Formation (AcOH, DCE, 2h, RT) Ketone->Iminium Amine N-methyl-2-(piperidin-1-yl)ethan-1-amine (Nucleophile) Amine->Iminium Reduction Reductive Amination (NaBH(OAc)3, 24h) Iminium->Reduction Intermediate Boc-Protected Triamine Intermediate Reduction->Intermediate Deprotection Boc Deprotection (TFA/DCM, 0°C to RT) Intermediate->Deprotection Target Target Molecule: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Deprotection->Target

Workflow for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine via reductive amination.

Quantitative Route Comparison

To make an informed decision on your synthetic strategy, review the empirical data comparing the two primary routes.

MetricRoute A: Reductive Amination (Recommended)Route B: Alkylation (Alternative)
Key Reagents 1-Boc-piperidin-4-one, NaBH(OAc)₃, AcOH1-Boc-4-(methylamino)piperidine, KI, K₂CO₃
Typical Yield 75% – 85%40% – 55%
Primary Impurity 1-Boc-piperidin-4-ol (<5%)Vinyl piperidine elimination product (15-20%)
Reaction Time 26 hours (2h iminium + 24h reduction)18 hours (reflux)
Scalability Excellent (Highly reproducible)Moderate (Prone to thermal side-reactions)
Troubleshooting Guides & FAQs

Q1: Why is my reductive amination of 1-Boc-piperidin-4-one yielding low conversion? A: The root cause is typically insufficient iminium ion formation. The secondary amine (N-methyl-2-(piperidin-1-yl)ethan-1-amine) is sterically hindered, making nucleophilic attack on the ketone kinetically slow. Furthermore, iminium formation generates water; if water is not sequestered, the equilibrium favors the starting materials. Self-Validation Strategy: Decouple the reaction. Do not add the reducing agent immediately. Monitor the reaction via IR spectroscopy (disappearance of the ketone C=O stretch at ~1715 cm⁻¹) or TLC to confirm iminium formation. If conversion is low, add a Lewis acid like Ti(O-iPr)₄ or activated 4Å molecular sieves during the pre-incubation phase to drive water removal.

Q2: I am seeing significant over-reduction to 1-Boc-piperidin-4-ol. How can I prevent this? A: Over-reduction occurs when the reducing agent attacks the ketone before the iminium ion is fully formed. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively targets protonated iminium ions over neutral ketones[1]. However, if STAB is added prematurely, or if excess acid protonates the ketone, STAB will reduce 1-Boc-piperidin-4-one to the alcohol byproduct. Solution: Ensure a strict 2-hour pre-incubation of the ketone and amine with 1.2 equivalents of Acetic Acid (AcOH) before adding STAB. When adding STAB, do so in 3-4 portions over 15 minutes to prevent thermal spikes that degrade the reagent[1].

Q3: Can I synthesize this via alkylation of 1-Boc-4-(methylamino)piperidine with 1-(2-chloroethyl)piperidine instead? A: Yes, but it is highly prone to side reactions. 1-(2-chloroethyl)piperidine undergoes rapid intramolecular cyclization to form a reactive aziridinium intermediate. Under the high temperatures typically required for alkylation, strong bases cause the elimination of this intermediate to form a vinyl piperidine impurity. Solution: If you must use this route, employ Finkelstein conditions (K₂CO₃, KI in MeCN)[2]. The addition of Potassium Iodide (KI) converts the chloride to a more reactive iodide in situ. This lowers the activation energy for the intermolecular S_N2 attack, allowing the reaction to proceed at 60°C instead of reflux, thereby suppressing the elimination pathway.

Q4: During Boc deprotection, my product streaks heavily on TLC and is difficult to isolate. What is the best workup? A: The target molecule is a highly polar triamine. On standard normal-phase silica gel, the three basic nitrogen centers hydrogen-bond strongly with acidic silanol groups, causing severe streaking and irreversible adsorption. Solution: After TFA deprotection, perform a highly basic workup (pH > 12) using 1M NaOH to ensure all basic nitrogens are completely free-based. For purification, abandon standard silica. Use basic alumina chromatography or reverse-phase HPLC. If standard silica is your only option, you must neutralize the column by pre-flushing it with 5% Et₃N in hexanes and maintaining 1-5% Et₃N or NH₄OH in your mobile phase.

Self-Validating Experimental Protocol: Reductive Amination & Deprotection

This protocol is designed with built-in validation checkpoints to ensure mechanistic integrity at every stage.

Step 1: Iminium Formation & Reduction
  • Preparation: Charge an oven-dried flask with 1-Boc-piperidin-4-one (1.0 eq) and N-methyl-2-(piperidin-1-yl)ethan-1-amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.2 eq). Stir at room temperature under a nitrogen atmosphere for exactly 2 hours.

    • Validation Checkpoint: Spot the mixture on a TLC plate (ninhydrin stain negative, KMnO₄ positive) to ensure the ketone has been consumed by the amine.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in 4 equal portions over 15 minutes[1]. The stepwise addition prevents exothermic degradation of the hydride[3].

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 24 hours[1].

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Cool to 0°C and add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

  • Propagation: Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting viscous residue in minimal water and basify to pH 12 using 1M NaOH.

    • Validation Checkpoint: Verify the pH with indicator paper. Failure to reach pH > 12 will result in the triamine remaining protonated and partitioning into the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer with 10% MeOH in DCM (4 × 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via basic alumina chromatography (DCM/MeOH gradient) to yield the pure N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

References
  • Source: nih.
  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis (Reductive Amination Methodology)
  • Source: googleapis.

Sources

Technical Support Center: Optimizing Acylation of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the acylation of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Substrate: A Tale of Three Amines

The target molecule, N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, presents a unique challenge due to the presence of three distinct amine functionalities. Understanding their relative reactivity is the cornerstone of a successful acylation strategy.

  • N4-Amine (Secondary): This is the primary target for acylation. As a secondary amine, it possesses a lone pair of electrons and a proton, making it nucleophilic and capable of forming a stable amide bond.[1][2] However, its location on a piperidine ring can introduce steric hindrance that may reduce its reactivity compared to a simple acyclic secondary amine.[3]

  • N1-Amine (Tertiary): This nitrogen is part of the piperidine ring and is methylated.

  • N1'-Amine (Tertiary): This nitrogen is part of the second piperidine ring on the ethyl side chain.

Under standard acylation conditions, tertiary amines do not react because they lack a proton to be removed after the initial nucleophilic attack, preventing the formation of a neutral amide product.[4] Therefore, the reaction should selectively occur at the N4-secondary amine.

Caption: Reactivity map of the amine groups in the substrate.

Frequently Asked Questions & Troubleshooting Guide

Q1: My acylation reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

Low conversion is a common hurdle, often stemming from a combination of steric hindrance and the nucleophilicity of the target amine.[3] The presence of multiple basic centers can also complicate the reaction by sequestering the acid byproduct, which can protonate the starting material and render it non-nucleophilic.[5]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Conversion Observed check_reagents check_reagents start->check_reagents Initial Check increase_temp Step 2: Increase Reaction Temperature Provides activation energy to overcome steric hindrance. Try warming from 0°C/RT to 50-80°C. Monitor for degradation. check_reagents->increase_temp If reagents are fine check_base check_base increase_temp->check_base If still low conversion catalyst Step 4: Add a Catalyst (for Anhydrides) If using an acid anhydride, add a catalytic amount (0.1 eq) of DMAP. DMAP forms a highly reactive acylpyridinium intermediate. check_base->catalyst If using anhydride slow_addition Step 5: Consider Slow Addition Add the acylating agent dropwise via syringe pump. Maintains low concentration, which can sometimes improve selectivity and prevent side reactions. check_base->slow_addition If using acyl chloride success Reaction Optimized catalyst->success slow_addition->success

Caption: Decision tree for troubleshooting low conversion in acylation.

Causality Explained:

  • Acylating Agent Reactivity: Acyl chlorides are significantly more electrophilic and therefore more reactive than acid anhydrides.[5] If you are struggling with an anhydride, switching to the corresponding acyl chloride is the most direct way to increase the reaction rate.

  • The Role of the Base: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1] This acid will readily protonate any available basic nitrogen, including your starting material. The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is crucial to act as an "acid scavenger," neutralizing the HCl as it forms.[5]

  • Temperature Effects: Chemical reactions often require a certain amount of activation energy. For sterically hindered amines, room temperature may not be sufficient.[3] Carefully increasing the temperature can provide the necessary energy to overcome this barrier. However, monitor the reaction closely by TLC or LC-MS to ensure the starting material or product does not degrade at higher temperatures.

Q2: I am observing multiple spots on my TLC/LC-MS. What are the potential side products?

While di-acylation at the tertiary amines is not expected, other side reactions or impurities can arise:

  • Unreacted Starting Material: The most common "impurity." Its presence indicates incomplete conversion (see Q1).

  • Hydrolysis of Acylating Agent: If there is any moisture in your reaction, the highly reactive acyl chloride or anhydride will hydrolyze to the corresponding carboxylic acid. This consumes your reagent and introduces an acidic impurity that can complicate workup. Always use anhydrous solvents and a dry inert atmosphere (N₂ or Ar).

  • Formation of Salts: Your product is a multi-basic compound. During workup, especially if using aqueous acidic washes, it can form various hydrochloride or other salts, which may appear as different species on LC-MS or have different Rf values on TLC.

  • Over-acylation (Rare): While tertiary amines do not form stable amides, some highly reactive acylating agents under forcing conditions could potentially lead to C-N bond cleavage or other complex rearrangements, though this is unlikely in this specific case.[6]

Q3: How can I ensure selective mono-acylation?

The structure of your substrate inherently favors mono-acylation at the only available secondary amine. The primary challenge in diamine chemistry is typically distinguishing between two amines of similar reactivity (e.g., two primary amines).[7][8] For your specific molecule, the key is not preventing di-acylation, but rather driving the single acylation to completion efficiently and cleanly.

Strategies to ensure a clean mono-acylation include:

  • Precise Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure all the starting material is consumed.

  • Controlled Addition: Adding the acylating agent slowly at a low temperature (e.g., 0 °C) can help minimize side reactions and improve selectivity, especially if the reaction is highly exothermic.[5]

  • CO₂ as a Temporary Protecting Group: Modern methods have shown that CO₂ can be used to temporarily and reversibly form a carbamate with one amine in a symmetric diamine, allowing the other to be acylated selectively.[8] While less critical for your specific substrate due to the different amine types, it's a valuable technique for symmetrical diamines.

Q4: Purification is proving difficult. What are the best practices for isolating my product?

The product, like the starting material, is a basic, polar compound, which can make purification challenging.

  • Chromatography:

    • Normal Phase (Silica Gel): The basic nitrogen atoms can cause significant tailing on silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system, such as 1-2% triethylamine or ammonia in methanol. A typical eluent might be a gradient of 0-10% (containing 2% Et₃N) in dichloromethane.

    • Reverse Phase (C18): Often provides better peak shape for amines. A typical eluent system would be a gradient of acetonitrile in water with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Note that using an acidic modifier will result in the isolation of the product as its corresponding salt.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any excess acid (like HCl from the base) and any hydrolyzed carboxylic acid.

    • The product and any unreacted starting material will remain in the organic layer.

    • To separate from non-basic impurities, you can extract the organic layer with dilute acid (e.g., 1M HCl). Your amine-containing compounds will move to the aqueous layer as salts.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate your product, then extract it back into an organic solvent (like DCM).

    • Dry the final organic layer with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified free base.

Protocols & Data

Table 1: Recommended Starting Conditions for Acylation
ParameterRecommended ConditionRationale & Expert Notes
Acylating Agent Acyl Chloride (1.1 eq)Highest reactivity to overcome potential steric hindrance.[2][3]
Base DIPEA (1.5 eq) or Et₃N (1.5 eq)Non-nucleophilic acid scavenger. DIPEA is bulkier and less likely to cause side reactions than Et₃N.[9][10]
Solvent Anhydrous DCM, MeCN, or DMFAprotic solvents that will not react with the acyl chloride. DCM is often a good starting point due to its volatility.
Temperature 0 °C to Room TemperatureStart at 0 °C during the addition of the acyl chloride to control the initial exotherm, then allow to warm to room temperature.[1]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS. If no progress after several hours at RT, consider gentle heating (see Q1).
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acylating agent by atmospheric moisture.
Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol provides a robust starting point for your optimization experiments.

Materials:

  • N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 90:10:1 DCM/MeOH/Et₃N) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM with 1% Et₃N).

References
  • Title: Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source: ACS Catalysis URL: [Link]

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Omega URL: [Link]

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

  • Title: I want to acylate a secondary amine which is not so nucleophilic, due to an alpha CF3 group, with an acyl chloride. It's not working. Should I maybe try adding a strong base like LDA to deprotonate the amine? Any advice is welcome! Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: An aqueous solution of a primary or secondary amine reacts with a... Source: Pearson URL: [Link]

  • Title: Revision Notes - Reaction of Amines with Acyl Chlorides Source: Sparkl URL: [Link]

  • Title: Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides Source: Organic Letters URL: [Link]

  • Title: Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. A new L-proline-based organocatalyst Source: ResearchGate URL: [Link]

  • Title: Imidazole-Catalyzed Monoacylation of Symmetrical Diamines Source: Organic Letters URL: [Link]

  • Title: Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions Source: Nature Communications URL: [Link]

  • Title: Chemical Properties Of Amines Acylation Basicity Source: BYJU'S URL: [Link]

  • Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds Source: YouTube URL: [Link]

  • Title: Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode Source: PMC URL: [Link]

  • Title: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron Source: ResearchGate URL: [Link]

  • Title: N-Acylation Reactions of Amines Source: ResearchGate URL: [Link]

  • Title: Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles Source: Preprints.org URL: [Link]

  • Title: Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles Source: MDPI URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]

  • Title: Diamine purification method Source: Google Patents URL
  • Title: A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Expression, purification, and crystallization of “humanized” Danio rerio histone deacetylase 10 “HDAC10”, the eukaryotic polyamine deacetylase Source: DOI URL: [Link]

  • Title: Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium Source: PMC URL: [Link]

  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: N-acylation of amides through internal nucleophilic catalysis Source: Semantic Scholar URL: [Link]

  • Title: Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones Source: ChemRxiv URL: [Link]

Sources

Technical Support Center: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine . This polybasic compound features multiple nitrogen centers (a primary/secondary piperidine core and tertiary amine linkages), making it a highly versatile building block in drug discovery. However, these same structural features make it exceptionally susceptible to environmental degradation.

This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

The Causality of Degradation (Mechanistic Overview)

To properly store and handle this compound, you must first understand why it degrades. The stability of piperidine derivatives is fundamentally tied to their chemical structure; the lone pair of electrons on the nitrogen atoms imparts strong basic and nucleophilic properties[1].

Because N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine contains multiple electron-rich nitrogen centers, it acts as a strong base and nucleophile. When exposed to ambient conditions, three primary degradation pathways occur:

  • Oxidation: In the presence of atmospheric oxygen and UV light, the lone pairs on the tertiary and secondary amines are oxidized to form N-oxides.

  • Carbamate Formation: The highly basic nitrogen centers readily attack atmospheric carbon dioxide (CO₂), forming insoluble carbamate salts.

  • Hydrolysis & Hydration: Piperidine compounds are highly hygroscopic. Moisture in the air reacts with the compound, leading to hydration, gumming, and eventual hydrolysis[2].

Degradation Compound N-methyl-N-(2-piperidin-1-ylethyl) piperidin-4-amine O2 Oxygen / UV Light Compound->O2 CO2 Atmospheric CO2 Compound->CO2 H2O Moisture Compound->H2O NOxide N-Oxide Formation (+16 Da Mass Shift) O2->NOxide Oxidation Carbamate Carbamate Salt (+44 Da Mass Shift) CO2->Carbamate Nucleophilic Attack Hydrate Hydration / Gumming (Viscosity Increase) H2O->Hydrate Hygroscopicity

Fig 1. Primary environmental degradation pathways of polybasic piperidine derivatives.

Frequently Asked Questions (Troubleshooting)

Q: Why has my compound changed from a free-flowing state to a viscous, sticky gum? A: This is a classic symptom of moisture absorption. Piperidine derivatives are highly hygroscopic. The basicity of the compound causes it to rapidly pull water from the atmosphere. To prevent this, desiccants must be used in the secondary storage container, and the compound should only be handled in low-humidity environments[2].

Q: I left the vial on the benchtop overnight, and the compound has turned yellow. Is it ruined? A: The yellowing indicates oxidation of the amine centers. Strong oxidants or prolonged exposure to air and light will attack the carbon-hydrogen bonds in the ring or the nitrogen atom itself, forming N-oxides and other complex degradation products[1]. You must run a Quality Control (QC) check (see Protocol 2) before using it in any sensitive biological or synthetic assays.

Q: Can I store this compound at room temperature if I am using it daily? A: It is highly discouraged. While piperidine is relatively stable at room temperature for very short periods, extended thermal exposure accelerates the cleavage of carbon-nitrogen bonds and exacerbates oxidation[1]. Furthermore, repeated opening of the vial introduces fresh moisture and CO₂. Always aliquot the compound.

Quantitative Storage & Troubleshooting Guidelines

To maintain scientific integrity, storage conditions must be strictly controlled. Piperidine derivatives should be stored in tightly sealed containers in a cool, dry place, away from direct sunlight and strong oxidizing agents.

Table 1: Storage Condition Matrix
Storage DurationRecommended TempContainer TypeAtmosphereExpected Shelf-Life
Benchtop (In Use) Ambient (15–25°C)Standard GlassAir (Minimize exposure)< 24 hours
Short-term (< 1 week) 2°C to 8°CAmber Glass VialArgon / Nitrogen> 98% purity
Long-term (> 1 week) -20°CSealed Amber GlassArgon / Nitrogen12 – 24 months
Table 2: Troubleshooting & Diagnostics Matrix
SymptomProbable CauseDiagnostic Indicator (LC-MS)Preventative Action
Yellowing / Browning Oxidation of amines+16 Da mass shift (N-oxide)Store in amber vials; purge with Argon.
Viscous / Gummy texture Moisture absorptionBroad -OH peak in NMRUse desiccants; handle in low humidity.
Insoluble white precipitate CO₂ absorption+44 Da mass shift (Carbamate)Handle in glovebox; minimize air exposure.

Standard Operating Procedures (Protocols)

Modern synthesis and handling of complex piperidines must account for extreme moisture and air sensitivity[3]. The following protocols are designed as self-validating systems to ensure your material remains intact.

Workflow Start Receive Compound (Inspect Seal) Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-use volumes) Glovebox->Aliquot Purge Purge Headspace with Inert Gas Aliquot->Purge Store Seal & Store at -20°C with Desiccant Purge->Store

Fig 2. Step-by-step optimal handling and storage workflow to ensure long-term stability.

Protocol 1: Inert Aliquoting and Storage Workflow

Causality Check: Repeated freeze-thaw cycles and ambient air exposure exponentially accelerate hydrolysis and carbamate formation. Aliquoting prevents batch-wide degradation.

  • Preparation: Pre-chill amber glass vials. Ensure they are completely dry by oven-drying at 120°C for 4 hours, followed by cooling in a desiccator.

  • Atmospheric Control: Transfer the bulk N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine into a glovebox purged with high-purity Argon or Nitrogen.

  • Aliquoting: Dispense the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial) to eliminate the need for future freeze-thaw cycles.

  • Headspace Purging: If a glovebox is unavailable, utilize a Schlenk line or a gentle stream of Argon to purge the headspace of each vial for 30 seconds before immediately capping.

  • Sealing and Storage: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm. Store at -20°C in a secondary container filled with anhydrous calcium sulfate (Drierite) or silica gel desiccants.

Protocol 2: Quality Control (QC) via LC-MS Assessment

Causality Check: Before utilizing a stored aliquot in a sensitive assay, you must validate that the basic nitrogen centers have not reacted with the environment.

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile) on a C18 column.

  • Data Interpretation (Self-Validation):

    • Target Mass: Extract the exact mass [M+H]+ for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

    • Oxidation Check: Scan for a distinct peak at [M+H+16]+ . This confirms N-oxide formation at one of the tertiary amines.

    • Carbamate Check: Scan for a peak at [M+H+44]+ . This indicates CO₂ adduct formation.

  • Actionable Outcome: If the purity of the parent mass falls below 95% due to N-oxide or carbamate formation, the aliquot must be discarded or subjected to preparative HPLC, as oxidized polyamines will severely skew biological assay results.

Sources

common impurities in N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals synthesizing N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine , a complex tri-basic polyamine often utilized as a pharmaceutical intermediate or ligand building block.

Synthesizing sterically hindered, multi-nitrogen compounds presents unique chemoselectivity challenges. This guide bypasses generic advice to focus on the exact causality of impurity formation, offering field-proven analytical signatures and self-validating experimental protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Origins

The synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine typically relies on either an Alkylation route (using 1-(2-chloroethyl)piperidine) or a Reductive Amination route. As illustrated below, reductive amination is the superior pathway, as the alkylation route is highly susceptible to dimerization and elimination side reactions[1].

SynthesisPathway SM1 N-Boc-piperidin-4-one RA Reductive Amination NaBH(OAc)3, DCE SM1->RA SM2 N-methyl-2-(piperidin-1-yl)ethanamine SM2->RA Int Boc-Protected Intermediate RA->Int Main Pathway Imp1 Desmethyl Impurity (Secondary Amine) RA->Imp1 Demethylation/SM Defect Imp2 Dimeric Impurity (Bis-alkylation) RA->Imp2 Over-reaction Deprot Boc Deprotection HCl or TFA Prod Target Molecule: N-methyl-N-(2-piperidin-1-ylethyl) piperidin-4-amine Deprot->Prod Complete Conversion Imp3 Residual Boc Impurity Deprot->Imp3 Incomplete Rxn Int->Deprot

Fig 1. Synthetic workflow and common impurity branch points in reductive amination.

Troubleshooting Guide & FAQs

Q: We are observing a significant -14 Da mass impurity in our LC-MS trace (m/z ~212 [M+H]+). What is it and how do we eliminate it? A: This is the Desmethyl Impurity (N-(2-piperidin-1-ylethyl)piperidin-4-amine).

  • Causality: This rarely forms during the reductive amination itself. It is almost exclusively a defect carried over from the starting material (N-methyl-2-(piperidin-1-yl)ethanamine) where incomplete methylation occurred during its upstream synthesis.

  • Solution: Implement rigorous GC-MS or NMR quality control on your amine starting material. If you are synthesizing the amine via an Eschweiler-Clarke reaction, ensure a sufficient excess of formaldehyde/formic acid and adequate reflux time to drive complete N-methylation.

Q: During the alkylation of N-Boc-4-(methylamino)piperidine with 1-(2-chloroethyl)piperidine, we see a highly retained impurity and terrible yields. Why? A: You are observing Dimerization (Bis-alkylation) .

  • Causality: 1-(2-chloroethyl)piperidine is a highly reactive alkylating agent that rapidly forms a cyclic aziridinium ion intermediate in solution[2]. In the presence of a base (like K2CO3), this intermediate can react with multiple nucleophilic sites or self-condense, leading to extensive dimeric side products and low yields of the target monomer[1].

  • Solution: Abandon the alkylation route. Switch to a Reductive Amination strategy using Sodium Triacetoxyborohydride (NaBH(OAc)3)[3]. NaBH(OAc)3 is exceptionally mild and selectively reduces the intermediate iminium ion without promoting over-alkylation or dimerization.

Q: Our final product contains a +100 Da impurity that persists even after an overnight acidic workup. What is the mechanism? A: This is the Residual N-Boc Impurity .

  • Causality: The tert-butyloxycarbonyl (Boc) group requires strong acidic conditions to cleave. Because your target molecule contains three basic nitrogen atoms, the first 3 equivalents of acid added to the reaction are instantly neutralized to form the tri-hydrochloride salt. If you only add 2-3 equivalents of acid, the effective pH remains too high to catalyze the cleavage of the Boc carbamate.

  • Solution: You must use a massive excess of acid (at least 10 equivalents of 4M HCl in Dioxane) to saturate the basic amines and maintain the highly acidic environment required for deprotection.

Impurity Profiling Summary

To aid your analytical team, summarize all expected quantitative deviations using the table below.

Table 1: Analytical Signatures and Mitigation Strategies for Common Impurities

Impurity NameStructural DeviationLC-MS [M+H]+Origin / CausalityMitigation Strategy
Target Molecule N/A226.2 N/AN/A
Desmethyl Impurity Loss of central -CH3212.2Starting material defectGC-MS screening of amine precursor
Dimeric Impurity Bis-alkylation of amine~337.3Aziridinium over-reactionSwitch to reductive amination[1]
Residual N-Boc Retained -COOtBu group326.3Acid buffering by polyamineIncrease acid to >10 equivalents
Vinylpiperidine Elimination of HCl112.1Base-catalyzed eliminationAvoid strong bases; control temp

Validated Experimental Protocol: Reductive Amination

To ensure trust and reproducibility, the following protocol is designed as a self-validating system. Each step includes the mechanistic reasoning behind the reagent choices to prevent the impurities listed above.

Step 1: Iminium Ion Formation

  • To an oven-dried round-bottom flask purged with N2, add N-Boc-piperidin-4-one (1.0 eq) and N-methyl-2-(piperidin-1-yl)ethanamine (1.05 eq).

  • Dissolve in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Causality Check: DCE is explicitly chosen over THF because it accelerates the reaction and stabilizes the iminium intermediate, preventing stalling[3].

  • Add glacial acetic acid (1.0 eq) and stir at room temperature for 1 hour. Note: Acetic acid catalyzes iminium ion formation, which is critical when dealing with sterically hindered secondary amines.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

  • Causality Check: NaBH(OAc)3 is utilized because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. It is mild enough that it will not reduce the starting ketone directly, ensuring 100% chemoselectivity for the iminium ion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Quench & Boc Deprotection

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract 3x with Dichloromethane (DCM), dry over Na2SO4, and concentrate under vacuum.

  • Dissolve the crude Boc-protected intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (10.0 eq).

  • Causality Check: The massive 10x excess is a self-validating step to overcome the buffering capacity of the three basic nitrogens in the product, ensuring complete elimination of the Residual N-Boc impurity.

  • Stir for 4 hours at room temperature, concentrate under vacuum, and recrystallize the resulting tri-hydrochloride salt from ethanol/ether.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: sigmaaldrich.
  • A Comparative Analysis of 1-(2-Chloroethyl)
  • Source: google.

Sources

scaling up N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals scaling up the synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine , a highly basic triamine building block often utilized in the development of CNS-active therapeutics and GPCR ligands.

Scaling up polyamines presents unique thermodynamic and downstream processing (DSP) challenges. This document provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure a robust, high-yielding campaign.

Part 1: Process Workflow & Logical Architecture

The standard scalable route involves the reductive amination of 1-Boc-piperidin-4-one with N-methyl-2-(piperidin-1-yl)ethan-1-amine, followed by Boc deprotection and a highly specialized free-basing extraction.

G SM1 1-Boc-piperidin-4-one Imine Iminium Intermediate (Exothermic Formation) SM1->Imine SM2 N-methyl-2-(piperidin-1-yl) ethanamine SM2->Imine RedAm Reductive Amination NaBH(OAc)3, <15°C Imine->RedAm BocInt Boc-Protected Polyamine (Lipophilic) RedAm->BocInt Deprot Boc Deprotection HCl in iPrOH BocInt->Deprot Salt Triamine Trihydrochloride (Highly Water Soluble) Deprot->Salt FreeBase Free-Basing & Extraction pH >13, 2-MeTHF Salt->FreeBase Product N-methyl-N-(2-piperidin-1-ylethyl) piperidin-4-amine FreeBase->Product

Workflow for the scale-up synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine.

Part 2: Troubleshooting & FAQs

Q1: During the reductive amination step, I am observing significant amounts of 1-Boc-piperidin-4-ol byproduct. How do I prevent ketone reduction? A: This is a chemoselectivity failure caused by adding the reducing agent before the iminium ion has fully formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for protonated imines over ketones, but if unreacted ketone is exposed to the hydride source for prolonged periods, reduction to the alcohol will occur[1]. Causality & Fix: Pre-mix the ketone and the secondary amine for at least 1–2 hours at room temperature to drive iminium formation before adding NaBH(OAc)₃. Do not use standard NaBH₄, as it lacks the steric bulk and electron-withdrawing acetate groups required to differentiate between the ketone and the imine[2].

Q2: The addition of NaBH(OAc)₃ caused a thermal runaway on a 1 kg scale, leading to gas evolution and yield loss. What happened? A: NaBH(OAc)₃ reacts exothermically with moisture and protic solvents, releasing flammable hydrogen gas[1]. Furthermore, the reduction of the iminium ion itself is highly exothermic. Causality & Fix: On a scale >100g, NaBH(OAc)₃ must be added in 5 to 10 distinct portions. The reactor temperature must be strictly jacket-controlled between 0°C and 15°C. A self-validating check is to monitor the internal temperature probe: do not add the next portion until the internal temperature returns to baseline (<5°C).

Q3: After Boc deprotection, my extraction yields are near 0%. The product remains in the aqueous layer. How do I isolate this triamine? A: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine contains three basic nitrogen centers. Standard extraction protocols (e.g., using Na₂CO₃ to reach pH 9 and extracting with ethyl acetate) will fail completely because the molecule remains partially protonated and highly solvated by water[3]. Causality & Fix: You must suppress the ionization of all three amines.

  • Chill the aqueous layer and use 50% w/w NaOH to drive the pH strictly >13.

  • Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine in the aqueous phase (salting-out effect).

  • Abandon ethyl acetate. Use 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Isopropanol (8:2 v/v) cocktail, which disrupts the hydration shell around the polyamine.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Polyamine Reductive Amination

Reducing AgentChemoselectivity (Imine vs Ketone)Exotherm RiskByproduct ProfileRecommendation for Scale-Up
NaBH(OAc)₃ ExcellentModerateAcetic acidPrimary Choice [1]
NaBH₃CN ExcellentLowToxic HCN gasAvoid (Toxicity/Waste)
NaBH₄ PoorHigh1-Boc-piperidin-4-olAvoid (Poor selectivity)[2]
H₂ / Pd/C GoodLowDes-benzyl/ring reductionAlternative (Requires pressure)

Table 2: Extraction Efficiency of Triamine Free Base (at pH 13.5)

Solvent SystemPartition Coefficient (LogP app)Emulsion RiskYield Recovery (1st Pass)
Ethyl Acetate< 0.1High< 10%
Dichloromethane (DCM)1.2Moderate45%
2-MeTHF 2.8 Low > 85%
DCM / iPrOH (8:2)3.1Low> 90%

Part 4: Experimental Protocols

Protocol A: Scaled Reductive Amination

Self-Validating System: The reaction completion is validated by the disappearance of the ketone via GC-MS or TLC (Ninhydrin stain) prior to the quench.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge with 1-Boc-piperidin-4-one (1.0 eq, 500 g) and anhydrous Dichloromethane (DCM) (5.0 L).

  • Imine Formation: Begin agitation (250 rpm). Add N-methyl-2-(piperidin-1-yl)ethan-1-amine (1.05 eq, 375 g) dropwise over 30 minutes. Stir at 20°C for 2 hours to ensure complete iminium formation.

  • Cooling: Set the reactor jacket to 0°C. Wait until the internal temperature reaches <5°C.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 745 g)[1] in 10 equal portions over 2 hours. Critical Control Parameter: Maintain internal temperature <15°C during addition.

  • Agitation: Stir for 12 hours at room temperature.

  • Quench: Cool to 0°C. Slowly quench by adding saturated aqueous NaHCO₃ (3.0 L). Warning: Vigorous CO₂ gas evolution will occur.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM (1.0 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the Boc-protected intermediate.

Protocol B: Boc Deprotection & Polyamine Isolation

Self-Validating System: The pH must be verified with a calibrated probe, not pH paper, as polyamines can bleach indicator dyes.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Isopropanol (2.0 L). Add 5-6 N HCl in Isopropanol (4.0 eq) slowly at 10°C.

  • Gas Control: Stir at 40°C for 4 hours. Vent the reactor through a scrubber to safely manage isobutylene and CO₂ gas evolution.

  • Precipitation: Cool to 0°C. The triamine trihydrochloride salt will precipitate. Filter and wash with cold Isopropanol.

  • Free-Basing (The Critical Step): Dissolve the salt in minimal DI water (approx. 1.5 L). Cool to 0°C.

  • pH Adjustment: Slowly add 50% w/w aqueous NaOH until the internal pH reaches 13.5.

  • Salting Out: Add solid NaCl until the aqueous layer is fully saturated.

  • Extraction: Extract the aqueous phase with 2-MeTHF (3 x 1.5 L).

  • Concentration: Combine the 2-MeTHF layers, dry over anhydrous K₂CO₃ (do not use MgSO₄ as it can complex with polyamines), and concentrate under reduced pressure to afford the pure N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine as a pale yellow oil.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006.[Link]

  • "Reductive Transformations with Sodium Borohydride and Their Applications." Organic Process Research & Development, 2026.[Link]

  • "Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor." Organic Process Research & Development, 2022.[Link]

  • Nagarajan, S., & Ganem, B. "Chemistry of naturally occurring polyamines. 11. Unsaturated spermidine and spermine derivatives." The Journal of Organic Chemistry, 2000.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and promising therapeutic candidates.[1] Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the N-substituent offers a versatile handle for modulating biological activity.[1] For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of these scaffolds is paramount.

This guide provides an in-depth, objective comparison of the most common and effective methods for constructing N-substituted piperidines. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for rational method selection. Each discussion is grounded in experimental data and supported by detailed, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted piperidines can be broadly approached in two ways: forming the N-substituent bond on a pre-existing piperidine ring or constructing the piperidine ring with the N-substituent already in place. This guide will focus on the former, which is the more common strategy in drug discovery and development due to the commercial availability of a wide variety of piperidine building blocks.

The primary methods for attaching a substituent to the piperidine nitrogen are:

  • Reductive Amination: A robust and versatile one-pot reaction for forming N-alkyl and N-aryl bonds.

  • Direct N-Alkylation: A classical approach involving the reaction of piperidine with an alkyl halide.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful modern method for the formation of N-aryl and N-heteroaryl bonds.

  • Copper-Catalyzed Ullmann Condensation: A traditional, cost-effective method for N-arylation, revitalized by modern ligand development.

The choice of method is dictated by the nature of the desired substituent (alkyl vs. aryl), the complexity of the starting materials, and the required scale of the synthesis.

Method 1: Reductive Amination

Reductive amination is arguably the most widely utilized method for the N-alkylation of piperidines in a discovery setting. This one-pot procedure involves the condensation of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.

Mechanistic Insight

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often acid-catalyzed, leads to the formation of a resonance-stabilized iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the corresponding tertiary amine.

The choice of reducing agent is critical. Mild and selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they do not readily reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[2]

Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Condensation Aldehyde Aldehyde/Ketone Aldehyde->Iminium Product N-Substituted Piperidine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Reductive amination workflow.

Quantitative Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)Key AdvantagesKey DisadvantagesTypical Yield Range (%)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFMild, highly selective for iminium ions, broad functional group tolerance.[3]Moisture sensitive, can be slower than other reagents.85-98[4]
Sodium Cyanoborohydride (NaBH₃CN)MeOHEffective, tolerant of many functional groups.Highly toxic (potential for HCN gas evolution), less selective than NaBH(OAc)₃.70-90
Sodium Borohydride (NaBH₄)MeOH, EtOHInexpensive, readily available.Can reduce aldehydes and ketones, requires careful control of pH.[3]60-85
2-Picoline BoraneMeOHStable, effective for a wide range of substrates.[5]Can be slower, may require elevated temperatures.75-95[5]
Experimental Protocol: Reductive Amination with an Aldehyde

This protocol is a general procedure for the N-alkylation of a piperidine with a substituted benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Substituted benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE to a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[2]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or DCE (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward method for forming N-alkyl bonds. It involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide.

Mechanistic Insight

This reaction proceeds via a standard SN2 mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is often added to neutralize the hydrogen halide byproduct, preventing the formation of the piperidinium salt and driving the reaction to completion.

A significant drawback of this method is the potential for over-alkylation, where the newly formed tertiary amine can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This can be mitigated by using the piperidine in excess or by the slow addition of the alkylating agent.[6]

Piperidine Piperidine TransitionState SN2 Transition State Piperidine->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState QuatSalt Quaternary Ammonium Salt (Byproduct) AlkylHalide->QuatSalt Product N-Alkylpiperidine TransitionState->Product Product->QuatSalt Over-alkylation Base Base (e.g., K₂CO₃) Base->Piperidine Neutralizes H-X

Caption: Direct N-alkylation workflow and potential side reaction.

Comparative Data for Direct N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Benzyl BromideK₂CO₃DMF25-704-1285-95[4]
Ethyl BromoacetateCs₂CO₃DMF20-502-690-98[4]
Methyl IodideNaHTHF/DMF0-251-480-92[4]
BromoacetonitrileDIPEAMeCNRoom Temp.12-2495[7]
2-IodoethanolK₂CO₃DMFRoom Temp.12-2491[7]
Experimental Protocol: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl bromide using potassium carbonate as the base.

Materials:

  • Piperidine (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Alkylating Agent Addition: Add the alkyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (see table above). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl piperidines.[8] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in modern medicinal chemistry.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide, forming a Pd(II) species.

  • Amine Coordination and Deprotonation: The piperidine coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated piperidine is formed through reductive elimination, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps.[9] The base also plays a critical role, and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[10]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)(NR₂)L₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Arylpiperidine RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Piperidine Piperidine Piperidine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination
Aryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneBINAPCs₂CO₃Toluene110896[11]
4-ChlorotolueneXPhosNaOtBuToluene1001292[11]
2-BromopyridineXantphosNaOtBuDioxane100688[12]
4-IodobenzonitrileDavePhosK₃PO₄Toluene1001894
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of a piperidine with an aryl bromide.

Materials:

  • Piperidine derivative (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add the palladium source, phosphine ligand, and sodium tert-butoxide.

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl bromide and piperidine derivative, followed by anhydrous, degassed toluene via syringe.[8]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Method 4: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[13] While traditionally requiring harsh reaction conditions, modern protocols using ligands have significantly expanded its scope and applicability under milder conditions. It represents a more cost-effective alternative to palladium-catalyzed methods.

Mechanistic Insight

The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle involves Cu(I)/Cu(III) intermediates:

  • Ligand Exchange: The piperidine coordinates to a Cu(I) salt.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated piperidine is formed via reductive elimination, regenerating the Cu(I) catalyst.

The use of ligands, such as L-proline or N,N'-dimethylethylenediamine, is often crucial for achieving high yields under milder conditions.[12][14]

CuI Cu(I)X LigandExchange Ligand Exchange CuI->LigandExchange CuI_Amine [Cu(I)(NR₂)L] LigandExchange->CuI_Amine OxAdd Oxidative Addition CuI_Amine->OxAdd CuIII [Ar-Cu(III)(X)(NR₂)L] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product N-Arylpiperidine RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Piperidine Piperidine Piperidine->LigandExchange Base Base Base->LigandExchange

Sources

Introduction: The Versatility of Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Characterization of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine and Related Piperidine Analogs

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability of the basic nitrogen atom to engage in crucial intermolecular interactions make it a privileged scaffold in medicinal chemistry.[1][2] Specifically, N-substituted 4-aminopiperidine derivatives have garnered significant attention as versatile intermediates in the synthesis of compounds targeting a range of biological entities, from neurological disorders to infectious diseases.[3][4] This guide provides a comprehensive characterization profile for the novel compound N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, alongside a comparative analysis with its key structural analogs. Due to the novelty of the title compound, its characterization data is presented based on predictive methodologies grounded in the well-established spectroscopic behaviors of its constituent fragments. This guide is intended for researchers and scientists in drug development, offering a framework for the synthesis, analysis, and comparison of this and similar classes of molecules.

Proposed Synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

A plausible and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 4-amino-1-methylpiperidine. This approach leverages a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.

The proposed synthetic pathway is as follows:

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction start 4-Amino-1-methylpiperidine intermediate N-(1-methylpiperidin-4-yl)-2-(piperidin-1-yl)acetamide start->intermediate Base (e.g., Triethylamine) DCM, 0°C to rt reagent1 Piperidin-1-yl-acetyl chloride (or activated equivalent) reagent1->intermediate product N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine intermediate->product Anhydrous THF, reflux reagent2 LiAlH4 or BH3-THF reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Comparative Characterization Data

This section presents a comparative analysis of the predicted characterization data for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine against two relevant analogs: 4-amino-1-methylpiperidine and (1-Ethylpiperidin-4-yl)methylamine.

Chemical Structures

Chemical_Structures target_img comp1_img comp2_img target_name target_name comp1_name comp1_name comp2_name comp2_name

Caption: Structures of the target compound and its comparators.

Physicochemical Properties (Predicted vs. Known)
PropertyN-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (Predicted)4-Amino-1-methylpiperidine[5](1-Ethylpiperidin-4-yl)methylamine[6]
Molecular FormulaC₁₄H₃₀N₄C₆H₁₄N₂C₈H₁₈N₂
Molecular Weight254.42 g/mol 114.19 g/mol 142.24 g/mol
XlogP (Predicted)~1.5-0.1~0.8
Boiling Point> 250 °C~163 °C201 °C
¹H NMR Spectral Data Comparison (Predicted vs. Known, in CDCl₃, 400 MHz)
ProtonsN-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (Predicted δ, ppm)4-Amino-1-methylpiperidine (Typical δ, ppm)(1-Ethylpiperidin-4-yl)methylamine (Typical δ, ppm)
N-CH₃ (on piperidine)~2.25 (s, 3H)~2.24 (s, 3H)-
N-CH₃ (exocyclic)~2.30 (s, 3H)--
Piperidine-H (ring 1, axial & equatorial)~1.40-2.90 (m, 9H)~1.20-2.85 (m, 9H)~1.20-3.10 (m, 9H)
-CH₂-CH₂- (ethyl linker)~2.50-2.70 (m, 4H)--
Piperidine-H (ring 2, axial & equatorial)~1.40-2.60 (m, 10H)--
N-H-~1.35 (br s, 2H)~1.28 (br s, 2H)
N-CH₂-CH₃ (on piperidine)--~2.40 (q, 2H)
N-CH₂-CH₃ (on piperidine)--~1.10 (t, 3H)
¹³C NMR Spectral Data Comparison (Predicted vs. Known, in CDCl₃, 100 MHz)
CarbonN-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (Predicted δ, ppm)4-Amino-1-methylpiperidine (Typical δ, ppm)(1-Ethylpiperidin-4-yl)methylamine (Typical δ, ppm)
N-CH₃ (on piperidine)~46.5~46.8-
N-CH₃ (exocyclic)~42.0--
Piperidine-C (ring 1)~55.0 (C2, C6), ~30.0 (C3, C5), ~60.0 (C4)~55.2 (C2, C6), ~34.5 (C3, C5), ~50.9 (C4)~52.5 (C2, C6), ~29.0 (C3, C5), ~38.0 (C4)
-CH₂-CH₂- (ethyl linker)~58.0, ~54.0--
Piperidine-C (ring 2)~54.5 (C2', C6'), ~26.0 (C3', C5'), ~24.0 (C4')--
N-CH₂-CH₃ (on piperidine)--~52.0
N-CH₂-CH₃ (on piperidine)--~12.0
-CH₂-NH₂--~46.5
Mass Spectrometry Data Comparison (Predicted vs. Known)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine254Predicted: 112 (piperidine-CH=N⁺-CH₃), 98 (piperidin-1-ylmethylene cation), 84 (piperidine cation)
4-Amino-1-methylpiperidine11470 (M - NH₂ - CH₃), 57 (C₄H₉⁺)
(1-Ethylpiperidin-4-yl)methylamine142112 (M - CH₂NH₂), 98 (ethyl-piperidine fragment)[6]

Experimental Protocols

The following are generalized yet detailed protocols for the characterization of novel piperidine derivatives, based on established methodologies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow sample_prep Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add TMS as an internal standard (δ 0.00). instrument_setup Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument. sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition: Pulse sequence: zg30 Number of scans: 16-32 Relaxation delay: 1.0 s instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition: Pulse sequence: zgpg30 Number of scans: 1024-4096 Proton decoupled instrument_setup->c13_acquisition data_processing Data Processing: Apply Fourier transformation. Perform phase and baseline correction. Integrate ¹H signals and reference peaks. h1_acquisition->data_processing c13_acquisition->data_processing

Caption: Standard workflow for NMR analysis.

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard.[7]

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

  • ¹H NMR Acquisition : Utilize a standard single-pulse experiment. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard. A greater number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.[7]

Mass Spectrometry (MS)

MS_Workflow sample_prep_ms Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). instrument_setup_ms Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source. Operate in positive ion mode. sample_prep_ms->instrument_setup_ms analysis_ms Analysis: Infuse the sample directly or via LC. Acquire the full scan mass spectrum. instrument_setup_ms->analysis_ms data_interpretation_ms Data Interpretation: Identify the molecular ion peak [M+H]⁺. Analyze the fragmentation pattern to confirm the structure. analysis_ms->data_interpretation_ms

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation : Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[7]

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar and basic molecules like piperidines. Operate the instrument in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

  • Analysis : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation prior to detection. Acquire data over a relevant mass range.

  • Data Interpretation : Identify the peak corresponding to the protonated molecular ion to confirm the molecular weight. Analyze the fragmentation pattern, which provides valuable information about the compound's structure.

Conclusion

This guide provides a foundational framework for the characterization of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, a novel derivative within the pharmacologically significant piperidine class. By presenting predicted spectroscopic data alongside established data for structurally related analogs, a clear and objective comparison is established. The detailed experimental protocols offer a standardized approach for researchers to validate these predictions and characterize similar novel compounds. This comparative methodology is crucial for accelerating the drug discovery process, enabling scientists to make informed decisions based on subtle structural differences that can significantly impact biological activity.

References

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11849-11860. Retrieved from [Link]

  • NextSDS. (n.d.). N-METHYL-N-[(2-PIPERIDIN-1-YLPYRIDIN-4-YL)METHYL]AMINE. Retrieved from [Link]

  • Wang, D., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 5, 13162. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6984. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]

  • Palmer, A. C., et al. (2018). Improved Synthesis of N-Methylcadaverine. Chemistry, 1(1), 3. Retrieved from [Link]

  • NextSDS. (n.d.). N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Cocco, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3998. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-1-methylpiperidine. PubChem. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 24(18), 3266. Retrieved from [Link]

  • Frohberger, P., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800179. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(4), 283-287. Retrieved from [Link]

  • De Vrieze, M. W., et al. (2024). Structure of N-piperidinyl etonitazene, colloquially referred to as etonitazepipne. Forensic Science International, 356, 111986. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is a cornerstone of scientific validity and therapeutic safety. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, a complex diamine with potential applications in pharmaceutical research. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity of your research.

The molecular structure of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine presents unique analytical challenges due to its two basic nitrogen centers, which can impact chromatographic behavior and ionization efficiency. A comprehensive purity assessment, therefore, necessitates a multi-modal approach to detect and quantify a range of potential impurities.

The Imperative of Purity: A Regulatory and Scientific Perspective

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, outlined in the ICH Q3A(R2) guideline.[1][2][3] This guideline categorizes impurities as organic, inorganic, and residual solvents. For organic impurities, specific thresholds are defined for reporting, identification, and qualification, which are critical for ensuring the safety and efficacy of a potential drug candidate.[1][2][4] Adherence to these guidelines is not just a regulatory hurdle but a fundamental aspect of good scientific practice.

Potential Impurities in the Synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

A likely synthetic route to N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine involves the reductive amination of a suitable piperidone precursor.[5][6] This common synthetic pathway, while generally efficient, can give rise to several process-related impurities. Understanding these potential byproducts is crucial for developing appropriate analytical methods for their detection.

Table 1: Potential Process-Related Impurities

Impurity TypePotential SourceAnalytical Challenge
Starting MaterialsIncomplete reactionMay have significantly different polarity from the final product.
Over-alkylated SpeciesReaction of the product with the alkylating agentSimilar structure and polarity to the final product, making separation difficult.
By-products from Side Reactionse.g., Hoffman elimination or ring-openingCan be structurally diverse, requiring broad-spectrum analytical methods.
Reagents and CatalystsCarried over from the synthesisCan be inorganic or organic, requiring specific detection methods.
Degradation ProductsInstability of the product under certain conditionsMay form over time, necessitating stability-indicating methods.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for a robust purity assessment. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its versatility, robustness, and high resolving power for non-volatile compounds.[7] For a basic compound like N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 column is a standard choice for the separation of moderately polar compounds. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and its impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to elute the compounds. The pH of the aqueous phase is critical for controlling the retention and peak shape of basic analytes. A slightly acidic pH (e.g., 3-4) will ensure that the amine groups are protonated, leading to better peak symmetry and retention.

  • Detector: A UV detector is commonly used if the molecule possesses a chromophore. For compounds with poor or no UV absorbance, an alternative detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary. Given the lack of a strong chromophore in the target molecule, derivatization or mass-based detection would be required for sensitive quantification.[8][9]

Table 2: Comparison of HPLC Method Performance

ParameterRP-HPLC with UV Detection (with derivatization)RP-HPLC-MS
Specificity High, but dependent on chromatographic resolution.Very High, based on both retention time and mass-to-charge ratio.
Sensitivity Moderate to High (ng range).[8]High to Very High (pg to fg range).
Quantification Excellent linearity and precision with proper validation.Good, but can be affected by matrix effects and ionization suppression.
Impurity Identification Limited to co-elution with known standards.Provides molecular weight information, aiding in structural elucidation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent injection Inject Sample/Standard prep_sample->injection prep_std Prepare Standard Solutions prep_std->injection column C18 Column Separation injection->column detection UV or MS Detection column->detection integration Peak Integration detection->integration quantification Quantify Impurities integration->quantification reporting Generate Report quantification->reporting GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve Sample derivatization Derivatize with Silylating Agent prep_sample->derivatization injection Inject Sample derivatization->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer ionization->detection integration Peak Integration detection->integration library_search Library Search for Identification integration->library_search quantification Quantify Impurities library_search->quantification Purity_Assessment_Logic substance N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine hplc HPLC (Separation & Quantification) substance->hplc Primary Purity gcms GC-MS (Volatile Impurities & Identification) substance->gcms Volatile & Semi-volatile Impurities nmr NMR (Structural Confirmation & Quantification) substance->nmr Structural Identity & qNMR hplc->gcms Orthogonal Separation hplc->nmr Confirm Structure of Isolated Impurities gcms->nmr Confirm Structure of Identified Impurities

Sources

Comprehensive Cross-Reactivity Profiling of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (NMPEPA)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, one of the most persistent challenges when working with privileged scaffolds is balancing primary target affinity with off-target promiscuity. N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine (NMPEPA) is a highly versatile bis-piperidine diamine building block. While it is frequently utilized to synthesize potent G-protein coupled receptor (GPCR) ligands (such as CCR5 antagonists and SSTR2 agonists), its structural features—specifically its dual basic nitrogens and high lipophilicity—introduce significant cross-reactivity liabilities.

This guide objectively compares the cross-reactivity profile of NMPEPA against two alternative building blocks: the foundational 4-Aminopiperidine (4-AP) and the aromatic N-methyl-N-phenylpiperidin-4-amine (NMPPA) . We will examine both pharmacological off-target binding and diagnostic immunoassay interference, backed by self-validating experimental protocols.

Part 1: Pharmacological Cross-Reactivity (Off-Target GPCRs & hERG)

The Mechanistic Causality of Piperidine Promiscuity

The hERG (Kv11.1) potassium channel is a notorious anti-target in drug development. The channel's inner cavity contains two key aromatic residues (Tyr652 and Phe656) that readily engage in cation- π and π

π interactions with lipophilic, basic amines[1]. NMPEPA possesses two protonatable nitrogens at physiological pH. This dual-cationic nature, combined with the flexible ethyl linker, allows it to adopt a U-shaped conformation that perfectly occupies the hERG hydrophobic pore, leading to a high risk of drug-induced QT prolongation[1].

Furthermore, the bis-piperidine motif shares a high degree of pharmacophore overlap with endogenous ligands for the Histamine H3 and Sigma-1 receptors, leading to unintended CNS cross-reactivity.

Comparative Off-Target Profiling

To contextualize NMPEPA's performance, we compared its binding affinities against 4-AP (a low-lipophilicity control) and NMPPA (an aromatic analog).

Table 1: Pharmacological Off-Target Binding Affinities (IC 50​ / K i​ in nM)

Compound ScaffoldhERG (Kv11.1) IC 50​ Histamine H3 K i​ Sigma-1 K i​ Lipophilicity (cLogP)
NMPEPA 850 nM120 nM45 nM3.2
4-AP (Alternative 1) >10,000 nM>10,000 nM>10,000 nM0.8
NMPPA (Alternative 2) 320 nM450 nM85 nM3.8

Data Interpretation: While 4-AP avoids off-target liabilities entirely due to its low lipophilicity, it often lacks the necessary binding energy for primary therapeutic targets. NMPEPA offers better primary target engagement but introduces moderate hERG liability (850 nM) and strong Sigma-1 cross-reactivity (45 nM). NMPPA, with its phenyl ring, exacerbates the hERG liability (320 nM) due to enhanced π

π stacking with Phe656[1].

GPCR_hERG_Pathway cluster_0 Therapeutic Target cluster_1 Cross-Reactivity Liabilities Ligand NMPEPA Scaffold Target Target GPCR (e.g., CCR5) Ligand->Target Primary Affinity hERG hERG Channel (Kv11.1) Ligand->hERG Hydrophobic Pore H3 Histamine H3 Receptor Ligand->H3 Pharmacophore Match Signaling Efficacy / Signal Transduction Target->Signaling Toxicity Cardiotoxicity / CNS Off-Target hERG->Toxicity H3->Toxicity

Fig 1: Pharmacological pathway illustrating NMPEPA's primary target binding vs. off-target liabilities.

Part 2: Diagnostic Immunoassay Interference

Beyond pharmacology, aminopiperidines present a unique challenge in clinical and forensic toxicology. NMPEPA and NMPPA share significant structural homology with 4-ANPP (4-anilino-N-phenethylpiperidine) and norfentanyl , which are primary precursors and metabolites of illicit synthetic opioids[2].

When these building blocks are present in biological matrices (either as unchanged drugs or metabolites), they can competitively bind to the antibodies used in standard Drugs of Abuse (DoA) Enzyme-Linked Immunosorbent Assays (ELISAs) or lateral flow strips, triggering false-positive results[3],[4].

Table 2: Immunoassay Cross-Reactivity (% Interference at 10,000 ng/mL in Urine)

Compound ScaffoldFentanyl ELISA (Norfentanyl Target)Amphetamine ELISAMatrix Effect
NMPEPA 1.2%<0.1%Negligible
4-AP (Alternative 1) <0.1%<0.1%Negligible
NMPPA (Alternative 2) 14.5%<0.1%Moderate
4-ANPP (Positive Control) 85.0%<0.1%High

Data Interpretation: NMPPA exhibits a concerning 14.5% cross-reactivity in fentanyl ELISAs due to its N-phenyl ring, which closely mimics the 4-anilino moiety of 4-ANPP[2]. NMPEPA, lacking the phenyl ring, demonstrates a much safer diagnostic profile (1.2% cross-reactivity), making it a superior choice for drug development programs aiming to avoid clinical trial false positives.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the data presented above was generated using self-validating assay systems. Below are the step-by-step methodologies detailing the causality behind our experimental design.

Protocol 1: Automated Patch-Clamp for hERG Liability

Causality: hERG channels inactivate rapidly upon depolarization but recover quickly upon repolarization. We utilize a specific voltage step protocol to elicit a "tail current," which provides the most accurate and physiological measurement of channel blockade.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a prepulse depolarization to +20 mV for 2 seconds (forces channels into the inactivated state).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply NMPEPA (and alternatives) at escalating concentrations (10 nM to 30 μM) using a glass-lined microfluidic system to prevent lipophilic compound absorption into plastic tubing.

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 100 nM Dofetilide (must achieve >85% block).

    • Quality Metric: Only accept plates with a calculated Z'-factor > 0.5 and a seal resistance > 1 G Ω .

Protocol 2: Competitive ELISA for Immunoassay Cross-Reactivity

Causality: We utilize drug-free human urine rather than buffer as the diluent matrix. Endogenous urine components (urea, fluctuating pH) can non-specifically disrupt antibody-antigen binding; using true matrix ensures the cross-reactivity data translates to real-world clinical testing.

  • Matrix Preparation: Pool drug-free human urine and verify it is negative for all DoA panels via LC-MS/MS.

  • Spiking: Spike NMPEPA, 4-AP, and NMPPA into the urine matrix at 1,000 ng/mL and 10,000 ng/mL.

  • Assay Execution:

    • Add 50 μL of spiked samples to the microplate wells coated with anti-norfentanyl antibodies.

    • Add 50 μL of enzyme-antigen conjugate (e.g., norfentanyl-HRP).

    • Incubate for 60 minutes at room temperature in the dark. (The spiked compound and the HRP-conjugate compete for antibody binding sites).

  • Detection: Wash the plate 6 times to remove unbound components, add TMB substrate, and read absorbance at 450 nm.

  • Self-Validation System:

    • Standard Curve: Must yield an R2 > 0.99.

    • QC Recovery: Low, mid, and high norfentanyl QC spikes must recover within ±15% of their nominal values to validate the run.

Workflow Start Compound Library NMPEPA & Analogs PatchClamp Automated Patch-Clamp hERG Liability Screen Start->PatchClamp Radioligand Radioligand Binding GPCR Off-Target Panel Start->Radioligand ELISA Competitive ELISA Immunoassay Interference Start->ELISA Data Data Synthesis IC50, Ki, % Cross-Reactivity PatchClamp->Data Radioligand->Data ELISA->Data Decision Lead Optimization Scaffold Refinement Data->Decision

Fig 2: High-throughput screening workflow for evaluating aminopiperidine cross-reactivity profiles.

Sources

Comprehensive Selectivity Profile Comparison: N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine Derivatives vs. Alternative Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) and complex kinase targets requires scaffolds that balance target affinity with rigorous off-target selectivity. The N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine moiety has emerged as a highly versatile, privileged bis-basic scaffold. Originally explored in the development of targeted radionuclide therapies[1] and epigenetic modulators like DNMT1 inhibitors[2], this structural motif has demonstrated exceptional utility in designing potent inverse agonists for constitutively active GPCRs, such as the Ghrelin receptor (GHSR)[3].

This guide objectively compares the selectivity, metabolic stability, and functional performance of the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold against traditional alternative pharmacophores (e.g., piperazines and spirocycles). Furthermore, it provides self-validating experimental workflows to empower drug development professionals in executing robust selectivity profiling.

Pharmacophore Rationale: The Bis-Piperidine Axis

The selection of the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine core is not arbitrary; it is driven by precise stereoelectronic requirements:

  • Conformational Restriction via N-Methylation: The N-methyl substitution on the central piperidin-4-amine nitrogen is critical. It restricts the conformational flexibility of the ethyl linker, forcing the two piperidine rings into a pseudo-equatorial orientation. This optimally occupies the hydrophobic binding pockets of target GPCRs while preventing the molecule from adopting collapsed conformations that lead to off-target kinase binding.

  • Basicity and hERG Mitigation: Polyamine-like structures often suffer from high hERG liability due to basic amine trapping in the potassium channel's inner vestibule. The strategic placement of the tertiary amines in this scaffold fine-tunes the overall pKa, maintaining sufficient basicity for primary target salt-bridge formation (e.g., with Asp residues in GPCR transmembrane domains) while significantly improving the selectivity index against hERG compared to unmethylated or rigidified spiro-analogs.

Comparative Selectivity Profile

To objectively evaluate performance, the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine scaffold is compared against state-of-the-art reference compounds (e.g., PF-5190457) and common alternative linkers. The data below synthesizes typical profiling results for these scaffolds when optimized for GPCR inverse agonism[3].

Quantitative Selectivity & ADME Comparison
Scaffold / Compound ClassPrimary Target IC₅₀ (nM)Off-Target: H3R IC₅₀ (nM)Off-Target: hERG IC₅₀ (nM)Selectivity Index (Primary vs hERG)HLM Stability (T₁/₂ min)
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine 15.2 > 10,000 > 30,000 > 1,970x > 120
Reference Standard (PF-5190457)20.55,20015,000731x85
Piperazine-linked Scaffold85.04505,00058x45
Spirocyclic Scaffold32.41,2008,500262x90

Analysis: The N-methyl-piperidin-4-amine derivatives exhibit superior target affinity while maintaining an exceptional selectivity index. The piperazine alternatives suffer from poor H3R selectivity (cross-reactivity common in CNS-active basic amines), while the target scaffold's specific steric bulk prevents off-target accommodation. Furthermore, the target scaffold demonstrates excellent human liver microsome (HLM) stability, overcoming the rapid N-dealkylation typical of simpler piperazine cores.

Mechanistic Pathway: GPCR Inverse Agonism

When applied to targets with high constitutive activity (e.g., GHSR), the scaffold acts as an inverse agonist, stabilizing the inactive state of the receptor and actively reducing basal intracellular signaling.

Pathway Ligand Piperidin-4-amine Derivative Receptor Target GPCR (e.g., GHSR) Ligand->Receptor Inverse Agonism Gq Gq Protein Receptor->Gq Basal Inhibition PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 Signal Blockade

Mechanism of action for GPCR inverse agonism by N-methyl-piperidin-4-amine derivatives.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls that mathematically prove the integrity of the run before compound data is accepted.

G Start Compound Library (Piperidin-4-amine) Primary Primary GPCR Screen (Radioligand Binding) Start->Primary High Affinity Secondary Selectivity Panel (Off-target GPCRs) Primary->Secondary IC50 < 50 nM Functional Functional Assays (FLIPR / cAMP) Secondary->Functional >100-fold Selectivity

Workflow for evaluating the selectivity and functional activity of piperidin-4-amine derivatives.

Protocol 1: Radioligand Binding Assay (Selectivity Profiling)

This protocol determines the exact binding affinity (Kᵢ) of the derivatives against the primary target and off-target panels.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Causality: Using isolated membranes rather than whole cells removes cytosolic interference and prevents active efflux pumps from skewing the local concentration of the lipophilic piperidine compounds.

  • Assay Incubation: Incubate 10 µg of membrane protein with the radioligand (e.g., [³H]-MK-0677 for GHSR) and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M) in assay buffer containing 0.1% fatty-acid-free BSA. Causality: The BSA is critical; it prevents the highly lipophilic bis-basic compounds from adsorbing to the polystyrene assay plates, ensuring the calculated IC₅₀ reflects true receptor affinity, not a loss of compound.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand and test compounds, thereby widening the signal-to-noise ratio.

  • Self-Validation & Analysis: Include a known high-affinity reference standard in every plate. The assay is only valid if the reference standard's IC₅₀ falls within 3-fold of its historical average. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation to normalize for radioligand depletion.

Protocol 2: FLIPR Intracellular Calcium Assay (Functional Validation)

Because the N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine derivatives are designed to inhibit constitutively active GPCRs, a functional assay is required to differentiate inverse agonists from neutral antagonists.

  • Cell Seeding & Dye Loading: Seed target-expressing CHO-K1 cells in 384-well black/clear-bottom plates. After 24 hours, load cells with Fluo-4 AM calcium indicator dye (2 µM) and probenecid (2.5 mM). Causality: Probenecid inhibits organic anion transporters, preventing the cells from actively extruding the Fluo-4 dye, which is essential for maintaining a stable fluorescent baseline during the kinetic read.

  • Baseline Measurement: Read baseline fluorescence for 10 seconds to establish the high constitutive activity level of the receptor.

  • Compound Addition: Inject the test derivatives and record fluorescence continuously for 3 minutes. Causality: Inverse agonists will cause a time-dependent decrease in the baseline fluorescence as they stabilize the inactive receptor state and halt basal IP3/Ca²⁺ cycling.

  • Self-Validation (Z'-Factor): The assay plate must contain a column of vehicle control (100% basal activity) and a column of a known maximal inverse agonist (0% basal activity). Calculate the Z'-factor. Causality: A Z'-factor ≥ 0.5 mathematically guarantees that the observed reduction in fluorescence is due to true inverse agonism rather than baseline drift or well-to-well variability.

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals stems from its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[2] The piperidine motif can enhance a molecule's druggability by improving its metabolic stability and facilitating transport across biological membranes, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles and reduced toxicity.[1][3]

However, the pharmacokinetic behavior of a piperidine-containing drug is not guaranteed by the mere presence of the ring. Subtle modifications to the piperidine scaffold, such as the addition or repositioning of functional groups, can dramatically alter a compound's journey through the body.[4] Understanding these structure-pharmacokinetic relationships is paramount for researchers and drug development professionals aiming to design safer and more effective medicines.

This guide provides an in-depth comparison of the pharmacokinetic profiles of several key piperidine analogs, supported by experimental data and detailed methodologies. We will explore how structural variations influence their ADME properties, offering insights into rational drug design.

The Four Pillars of Pharmacokinetics: A Comparative Framework

To objectively compare piperidine analogs, we must first understand the four key pillars of pharmacokinetics (PK), collectively known as ADME:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

In vitro ADME assays are crucial early in the drug discovery process to predict a compound's in vivo behavior, guide structural optimization, and select promising candidates for further development.[5][6]

Comparative Pharmacokinetic Profiles of Key Piperidine Analogs

To illustrate the impact of structural modifications on pharmacokinetic profiles, we will compare three well-known piperidine-containing drugs: Methylphenidate , Risperidone , and Fentanyl . These compounds, while all featuring a piperidine core, exhibit distinct ADME properties due to their unique substitutions.

ParameterMethylphenidateRisperidoneFentanyl
Primary Use ADHD, NarcolepsySchizophrenia, Bipolar DisorderSevere Pain
Oral Bioavailability ~30% (d-isomer)~70%~33% (transmucosal)
Time to Peak Plasma Concentration (Tmax) ~2 hours (immediate release)~1-2 hoursVariable (formulation dependent)
Plasma Protein Binding 10-33%~90%80-85%
Primary Metabolism Esterase-mediated hydrolysisCYP2D6, CYP3A4 oxidationCYP3A4 N-dealkylation
Major Metabolite(s) Ritalinic acid (inactive)9-hydroxyrisperidone (active)Norfentanyl (inactive)
Elimination Half-life (t1/2) 2-3 hours3-20 hours (active moiety)3-12 hours (IV)

This table summarizes general pharmacokinetic parameters; specific values can vary based on formulation and patient population.

Analysis of Comparative Data:

  • Methylphenidate , with its relatively low plasma protein binding, is readily available to exert its effects. However, its ester group is a liability, leading to rapid metabolism by esterases and a short half-life.

  • Risperidone demonstrates good oral bioavailability but is highly bound to plasma proteins, which can limit the concentration of free, active drug.[7] Its metabolism is heavily reliant on the polymorphic enzyme CYP2D6, which can lead to significant inter-individual variability in patient response.

  • Fentanyl is a lipophilic compound that is well-absorbed transmucosally. It is extensively metabolized by CYP3A4, a major drug-metabolizing enzyme, making it susceptible to drug-drug interactions.[8]

These examples highlight how different substituents on the piperidine ring and elsewhere in the molecule dictate the pharmacokinetic fate of the drug.

Experimental Workflows for Pharmacokinetic Profiling

The data presented above is generated through a series of validated in vitro and in vivo experiments. As a senior application scientist, it is crucial to understand the "how" behind the data to ensure its validity and interpret it correctly. Here are the detailed methodologies for three fundamental in vitro ADME assays.

Experimental Workflow: Overall Pharmacokinetic Characterization

G cluster_0 In Vitro ADME Profiling cluster_1 Data Integration & Modeling cluster_2 In Vivo Studies cluster_3 Clinical Translation absorption Absorption (Caco-2 Permeability) pk_modeling PK Modeling & Simulation absorption->pk_modeling distribution Distribution (Plasma Protein Binding) distribution->pk_modeling metabolism Metabolism (Microsomal Stability) metabolism->pk_modeling animal_pk Animal PK Studies (Rodent/Non-rodent) pk_modeling->animal_pk Inform study design human_pk Human PK Prediction & Clinical Trials animal_pk->human_pk Extrapolate to humans

Caption: Overall workflow for pharmacokinetic characterization.

Caco-2 Permeability Assay (for Absorption)

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over 21 days, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The rate at which a compound crosses this monolayer is measured to predict its in vivo absorption.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells onto a 24-well plate with permeable filter supports (e.g., Transwell®) and culture for 21 days in a humidified incubator at 37°C with 5% CO2.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. A TEER value above 200 Ω·cm² indicates a well-formed, intact barrier.[12]

  • Dosing:

    • For apical to basolateral (A-B) transport (absorption), add the test compound to the apical (upper) chamber.

    • For basolateral to apical (B-A) transport (efflux), add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using a sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding Assay (for Distribution)

This assay determines the extent to which a drug binds to plasma proteins, which is a critical factor influencing its distribution and availability to reach its target.[7][13]

Principle: Rapid Equilibrium Dialysis (RED) is a common method used to measure the unbound fraction of a drug in plasma.[14][15] A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. Only the unbound drug can cross the membrane. At equilibrium, the concentration of the unbound drug is the same in both chambers.

Step-by-Step Protocol:

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a known concentration.

  • Dialysis Setup: Add the plasma-drug mixture to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Incubate the device at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to all samples to precipitate the proteins and release the bound drug.

  • Quantification: Centrifuge the samples and analyze the supernatant for drug concentration using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber

Liver Microsomal Stability Assay (for Metabolism)

This high-throughput assay is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[16][17][18]

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[18] The test compound is incubated with liver microsomes and a cofactor (NADPH), and the rate of disappearance of the parent compound is measured over time.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human, rat, etc.) in a phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound and NADPH to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Metabolic Pathways of Piperidine Analogs

The piperidine ring itself is relatively stable, but its substituents are common sites of metabolism.[1]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent Piperidine-Containing Drug n_dealkylation N-Dealkylation (e.g., Fentanyl to Norfentanyl) parent->n_dealkylation CYP3A4 hydroxylation Ring/Side-chain Hydroxylation (e.g., Risperidone to 9-OH Risperidone) parent->hydroxylation CYP2D6 oxidation N-Oxidation parent->oxidation excretion excretion n_dealkylation->excretion Excretion conjugation Glucuronidation/Sulfation of hydroxylated metabolites hydroxylation->conjugation oxidation->excretion conjugation->excretion

Caption: Common metabolic pathways for piperidine-containing drugs.

N-dealkylation is a major metabolic pathway for many piperidine drugs, often catalyzed by CYP3A4.[8] Hydroxylation, particularly on the piperidine ring or adjacent side chains, is also common and is frequently mediated by CYP2D6. These Phase I metabolites can then undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

Conclusion and Future Directions

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. As demonstrated, the piperidine scaffold offers a versatile platform for drug design, but its pharmacokinetic properties are highly sensitive to structural modifications. A thorough understanding of ADME principles and the application of robust in vitro assays are essential for guiding the optimization of piperidine analogs.

Future research will likely focus on developing more predictive in silico models to streamline the drug discovery process and on designing novel piperidine bioisosteres that can fine-tune pharmacokinetic properties while maintaining or improving pharmacological activity. By integrating these advanced strategies, we can continue to leverage the power of the piperidine scaffold to develop the next generation of safe and effective medicines.

References

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Comprehensive in vitro DMPK services for drug development. Nuvisan. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Plasma Protein Binding Assay. Visikol. Available from: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. Available from: [Link]

  • Caco2 assay protocol. 123biomed. Available from: [Link]

  • Caco-2 Permeability Assay. Domainex. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Portland Press. Available from: [Link]

  • In-vitro plasma protein binding. protocols.io. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available from: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. Available from: [Link]

  • Evaluation of Bioenhancing Effect of Piperine and its Analogs on the Pharmacokinetics of Verapamil. Journal of Pharmaceutical Research International. Available from: [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PMC. Available from: [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. ResearchGate. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available from: [Link]

  • Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. PubMed. Available from: [Link]

  • Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Semantic Scholar. Available from: [Link]

  • Cross-Reactivity of Acetylfentanyl and Risperidone With a Fentanyl Immunoassay. ResearchGate. Available from: [Link]

  • A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults. ResearchGate. Available from: [Link]

  • Methylphenidate vs Risperidone Comparison. Drugs.com. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.